3-Chloro-2-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGASDJUCYTRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339256 | |
| Record name | 3-Chloro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-32-2 | |
| Record name | 3-Chloro-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-nitropyridine (CAS: 54231-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitropyridine, identified by the CAS number 54231-32-2, is a highly versatile and valuable heterocyclic compound.[1][2][3][4] It serves as a critical intermediate in the synthesis of a wide range of products across various industries, including pharmaceuticals, agrochemicals, and material science.[1] Its unique molecular structure, featuring a pyridine ring substituted with both a chloro and a nitro group, imparts specific reactivity that is highly sought after in organic synthesis. The presence of the electron-withdrawing nitro group at the 2-position activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution, a key reaction in the construction of more complex molecules.[5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 54231-32-2[1][2][5] |
| Molecular Formula | C5H3ClN2O2[1][2][6] |
| Molecular Weight | 158.54 g/mol [1][2][5] |
| Appearance | White to light yellow crystalline powder[1][6] |
| Melting Point | 90-91°C[6] |
| Boiling Point | 279.1 ± 20.0 °C (Predicted)[6] |
| Density | 1.489 ± 0.06 g/cm³ (Predicted)[6] |
| Solubility | Soluble in Methanol[6] |
| Storage Conditions | Store at 0-8 °C[1] |
Synthesis of this compound
Several synthetic routes to this compound have been established. A common and modern approach involves the diazotization of 3-amino-2-nitropyridine, which has been adapted for continuous flow systems, offering advantages in safety and scalability.[5] Another traditional method starts from 2-pyridone, involving a three-step process of nitration, N-alkylation, and subsequent chlorination with dealkylation.[5]
Experimental Protocol: Synthesis from 3-Amino-2-nitropyridine via Continuous Flow Reaction
This protocol is based on the principle of diazotization followed by a Sandmeyer-type reaction.
Materials:
-
3-Amino-2-nitropyridine
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Equipment:
-
Continuous flow reactor system with multiple pumps and mixing junctions
-
Temperature-controlled reaction coils
-
Back-pressure regulator
-
Collection vessel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Stream 1 (Diazonium Salt Formation): A solution of 3-amino-2-nitropyridine in aqueous hydrochloric acid is prepared. A separate aqueous solution of sodium nitrite is also prepared. These two solutions are pumped at controlled flow rates into a T-mixer and then through a cooled reaction coil to form the diazonium salt in situ. The temperature is typically maintained below 5°C to ensure the stability of the diazonium salt.
-
Stream 2 (Sandmeyer Reaction): A solution of copper(I) chloride in hydrochloric acid is prepared.
-
Reaction: The output stream from the first reaction coil (containing the diazonium salt) is mixed with the copper(I) chloride solution in a second T-mixer. This mixture is then passed through a second reaction coil, which may be heated to facilitate the substitution of the diazonium group with a chlorine atom.
-
Quenching and Extraction: The output from the second reaction coil is collected in a vessel containing water. The aqueous mixture is then extracted with an organic solvent like dichloromethane.
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to achieve high purity.
Synthesis Workflow Diagram
Caption: Continuous flow synthesis of this compound.
Chemical Reactivity and Key Reactions
The chemical behavior of this compound is dominated by the interplay between the pyridine ring and its substituents. The electron-withdrawing nitro group at the 2-position significantly activates the chlorine atom at the 3-position towards nucleophilic aromatic substitution (SNAr).[5] This enhanced reactivity allows for the facile introduction of various nucleophiles, making it a versatile building block for a diverse range of substituted pyridines.[5]
Nucleophilic Aromatic Substitution
A common and important reaction of this compound is its reaction with amines to form 3-amino-2-nitropyridine derivatives. This reaction is fundamental to the synthesis of many biologically active molecules.
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine)
-
Ethylene glycol
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1 equivalent) and a substituted aniline (1.1 equivalents) is heated in ethylene glycol.
-
The reaction mixture is stirred and refluxed for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The solid product is dried under vacuum to yield the N-aryl-2-nitropyridin-3-amine derivative.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group to yield 3-chloro-2-aminopyridine. This transformation is typically achieved using reducing agents like stannous chloride (SnCl2) or through catalytic hydrogenation.[5] This product is a valuable intermediate for pharmaceuticals like pirenzepine.[7]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
This compound is dissolved in methanol or ethanol in a round-bottom flask.
-
Stannous chloride dihydrate dissolved in concentrated hydrochloric acid is added portion-wise to the solution, controlling any exotherm.
-
The reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled and the solvent is partially removed under reduced pressure.
-
The residue is diluted with water and neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
The aqueous mixture is extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 3-chloro-2-aminopyridine.
Key Reaction Pathways Diagram
Caption: Major reaction pathways for this compound.
Applications in Research and Development
This compound is a cornerstone intermediate for the synthesis of various high-value compounds.
| Application Area | Description |
| Pharmaceuticals | A key building block for synthesizing a range of pharmaceutical agents.[1] It is used in the development of treatments for osteoarthritis, bacterial infections, and cancer.[1][6] It is also a precursor for potent urease inhibitors and drugs like the anti-ulcer agent pirenzepine.[5][7] |
| Agrochemicals | Utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1] |
| Material Science | Employed in the creation of specialty polymers, coatings, dyes, and pigments.[1] It is also used to prepare diazacarbazole derivatives for organic electroluminescence applications.[6] |
| Organic Synthesis | Serves as a versatile starting material for a wide array of substituted pyridine derivatives and other heterocyclic compounds due to its favorable reactivity.[1][5] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Information | Precautionary Statements |
| Hazard Statements | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9] P264: Wash hands thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Storage & Disposal | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8] P501: Dispose of contents/container to an approved waste disposal plant.[9] |
Handling: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are nearby.[8][10] Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[10]
Conclusion
This compound is a pivotal chemical intermediate with a well-established role in the synthesis of complex organic molecules. Its predictable reactivity, particularly in nucleophilic substitution reactions, makes it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in advancing research and developing new technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 54231-32-2 [matrix-fine-chemicals.com]
- 3. novasynorganics.com [novasynorganics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. This compound | 54231-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
3-Chloro-2-nitropyridine physical properties
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its utility stems from the presence of both a chloro and a nitro group on the pyridine ring, making it a versatile building block in organic synthesis.[1][2] The electron-withdrawing nature of the nitro group at the 2-position activates the chlorine atom at the 3-position for nucleophilic substitution reactions, allowing for the introduction of various functional groups.[2]
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C5H3ClN2O2 | [1][3][4][5] |
| Molecular Weight | 158.54 g/mol | [1][2][3][4] |
| Appearance | Light yellow to yellow to green powder/crystal | [3][6] |
| Melting Point | 90-91 °C | [3] |
| 88.0 to 93.0 °C | [6] | |
| 70-72 °C | [4] | |
| Boiling Point (Predicted) | 279.1 ± 20.0 °C | [2][3] |
| Density (Predicted) | 1.489 ± 0.06 g/cm³ | [2][3] |
| Solubility | Soluble in Methanol, Ethanol, Acetone | [2][3][4] |
| Flash Point | 122.6 °C | [3] |
| Vapor Pressure | 0.00696 mmHg at 25 °C | [3] |
| Refractive Index | 1.587 | [3] |
| pKa (Predicted) | -4.87 ± 0.22 | [3] |
| CAS Number | 54231-32-2 | [1][2][3][7] |
Experimental Protocols
While specific experimental protocols for the determination of each physical property are not detailed in the provided literature, a representative experimental protocol for the synthesis of this compound is described below. The characterization of the resulting product would involve standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthesis of this compound from 3-Amino-2-nitropyridine via Continuous Flow Reaction
This method utilizes a diazotization reaction followed by substitution with a chloride ion. Continuous flow manufacturing offers advantages in safety, consistency, and scalability over traditional batch processing.[2]
Objective: To synthesize this compound from 3-amino-2-nitropyridine.
Materials:
-
3-Amino-2-nitropyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride (catalyst, if necessary)
-
Solvent (e.g., water, acetonitrile)
-
Continuous flow reactor system
Procedure:
-
Preparation of Reagent Streams:
-
Prepare a solution of 3-amino-2-nitropyridine in a suitable solvent.
-
Prepare an aqueous solution of sodium nitrite.
-
Prepare a solution of hydrochloric acid.
-
-
Reaction Setup:
-
Set up the continuous flow reactor with appropriate pumps, tubing, and a temperature-controlled reaction coil.
-
Ensure the system is clean and free of contaminants.
-
-
Diazotization:
-
The solution of 3-amino-2-nitropyridine and the hydrochloric acid solution are pumped into a T-mixer to generate the corresponding amine salt in situ.
-
This stream is then mixed with the sodium nitrite solution in a subsequent T-mixer to form the diazonium salt. This step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
-
Sandmeyer Reaction (Substitution):
-
The stream containing the diazonium salt is then introduced into a heated reaction coil, often in the presence of a copper(I) chloride catalyst, to facilitate the substitution of the diazonium group with a chloride ion.
-
-
Work-up and Purification:
-
The output from the reactor is collected.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a solvent like ethanol or acetonitrile, to yield pure this compound.[2]
-
Characterization:
-
Melting Point: Determined using a standard melting point apparatus.
-
Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the compound.[2]
-
Purity: Assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2]
Illustrative Workflow
The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 54231-32-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 3-Chloro-2-nitropyridine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-nitropyridine, a pivotal heterocyclic intermediate in the synthesis of novel therapeutic agents. This document details its physicochemical properties, outlines key synthetic methodologies, and explores its application in the development of targeted therapies through its role as a versatile chemical building block.
Core Physicochemical and Molecular Data
This compound is a crystalline solid whose reactivity is central to its utility in organic synthesis. The electron-withdrawing nature of the nitro group at the 2-position of the pyridine ring significantly activates the chlorine atom at the 3-position for nucleophilic aromatic substitution (SNAr). This inherent reactivity makes it a valuable precursor for introducing a wide array of functional groups into the pyridine scaffold.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 158.54 g/mol [1] |
| Molecular Formula | C₅H₃ClN₂O₂[1] |
| CAS Number | 54231-32-2[1] |
| Melting Point | 90-91 °C |
| Boiling Point | 279.1 ± 20.0 °C (Predicted) |
| Density | 1.489 ± 0.06 g/cm³ (Predicted) |
| Appearance | Light yellow to yellow crystalline powder |
| Solubility | Soluble in methanol and other organic solvents |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. Below are detailed methodologies for two common experimental protocols.
Protocol 1: Synthesis from 2-Pyridone
This traditional method involves a three-step process starting from 2-pyridone.[1]
-
Nitration of 2-Pyridone:
-
To a stirred solution of 2-pyridone in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured onto crushed ice, leading to the precipitation of 3-nitro-2-pyridone, which is collected by filtration, washed with cold water, and dried.
-
-
N-Alkylation of 3-nitro-2-pyridone:
-
The dried 3-nitro-2-pyridone is dissolved in a suitable solvent such as DMF or acetone.
-
A base (e.g., potassium carbonate) is added, followed by an alkylating agent (e.g., methyl iodide or ethyl iodide).
-
The mixture is heated under reflux for several hours until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield N-alkyl-3-nitro-2-pyridone.
-
-
Chlorination and Dealkylation:
-
The N-alkyl-3-nitro-2-pyridone is heated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or triphosgene, at a temperature range of 90-130 °C.[2]
-
This step facilitates both the chlorination at the 2-position and the dealkylation of the nitrogen atom.
-
After completion, the reaction mixture is cooled and slowly quenched with ice water.
-
The product, this compound, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis from 3-Amino-2-nitropyridine
This alternative route utilizes a diazotization reaction and is amenable to continuous flow manufacturing, which offers advantages in safety and scalability.[1]
-
Diazotization:
-
3-Amino-2-nitropyridine is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred suspension. The temperature is strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt.
-
The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the 2-nitro-3-pyridinediazonium chloride.
-
-
Sandmeyer Reaction:
-
The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride dissolved in concentrated hydrochloric acid.
-
The mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group by a chloride ion.
-
The reaction progress is monitored by the evolution of nitrogen gas.
-
Upon completion, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic extract is washed, dried, and concentrated. The crude this compound is then purified.
-
Applications in Drug Development & Medicinal Chemistry
This compound serves as a critical starting material in the synthesis of a diverse range of biologically active molecules. Its activated chlorine atom is readily displaced by various nucleophiles, allowing for the construction of complex molecular architectures.
Experimental Workflow: Synthesis of Urease Inhibitors
One prominent application is in the synthesis of pyridylpiperazine derivatives as potential urease inhibitors for the treatment of Helicobacter pylori infections.[3][4] The general workflow is depicted below.
Caption: Synthetic workflow for urease inhibitors from this compound.
This workflow demonstrates the utility of this compound in a nucleophilic aromatic substitution reaction with piperazine to form a key intermediate. This intermediate is then further functionalized to produce a library of potential drug candidates.
Targeted Signaling Pathways
Derivatives of nitropyridines have been instrumental in developing inhibitors for crucial signaling pathways implicated in various diseases. For instance, compounds derived from substituted nitropyridines have been synthesized as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme in pathways like the PI3K/AKT signaling cascade, which is often dysregulated in cancer.[5][6]
Caption: The PI3K/AKT/GSK-3 signaling pathway and the point of therapeutic intervention.
In this pathway, the kinase AKT normally phosphorylates and inactivates GSK-3.[5] When GSK-3 is active, it phosphorylates β-catenin, marking it for degradation. Inhibitors derived from precursors like this compound can block GSK-3 activity, thereby influencing downstream cellular processes such as gene transcription related to cell proliferation and survival, which is a key strategy in cancer therapy.[7]
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of GSK-3 induces differentiation and impaired glucose metabolism in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-Chloro-2-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative solubility data in the public domain is limited, this document compiles the existing qualitative information and presents a detailed, adaptable experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound.
Qualitative Solubility Data
Based on available safety data sheets and chemical supplier information, this compound exhibits solubility in a range of common organic solvents while being insoluble in water. This information is summarized in the table below.
| Solvent Classification | Solvent Name | Solubility |
| Protic Solvents | Methanol | Soluble[1][2][3] |
| Ethanol | Soluble[4] | |
| Aprotic Solvents | Acetone | Soluble[4][5] |
| Methylene Dichloride (MDC) | Soluble[5] | |
| Aqueous | Water | Insoluble[5] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on established gravimetric methods for solid-liquid equilibrium.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is completely evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (Melting Point: 90-91°C) until a constant weight is achieved.
-
Weigh the flask containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in various units:
-
g/L: S = (mass of solute in g) / (volume of solvent in L)
-
mol/L: S = (moles of solute) / (volume of solvent in L)
-
g/100 g solvent: S = (mass of solute in g / mass of solvent in g) * 100
-
-
Data Presentation: The results should be tabulated, clearly indicating the solvent, temperature, and the calculated solubility with appropriate units and error analysis.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and concepts involved in solubility determination, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of an organic compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities.
References
Technical Guide: Physicochemical Properties and Analysis of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-2-nitropyridine, with a primary focus on its melting point. It includes a detailed experimental protocol for accurate melting point determination and a summary of its key characteristics in a tabular format for easy reference. This document is intended to support research and development activities in the pharmaceutical and chemical industries.
Core Physicochemical Data of this compound
The following table summarizes the key quantitative data for this compound (CAS Number: 54231-32-2).
| Property | Value | Source(s) |
| Melting Point | 70-72 °C, 88.0-93.0 °C, 90-91 °C, 91 °C | Multiple sources |
| Molecular Formula | C5H3ClN2O2 | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Pale yellow to yellow to green powder/crystal | Multiple sources |
| Purity | >98.0% (GC) | Multiple sources |
| Solubility | Soluble in Methanol | [1] |
| Boiling Point | 279.1 ± 20.0 °C (Predicted) | [1] |
| Density | 1.489 ± 0.06 g/cm3 (Predicted) | [1] |
| Flash Point | 122.6 °C | [1] |
| Vapor Pressure | 0.00696 mmHg at 25°C | [1] |
| Refractive Index | 1.587 | [1] |
Experimental Protocol: Capillary Melting Point Determination
The determination of a precise melting point is crucial for the identification and purity assessment of a solid compound like this compound. The capillary method is a standard and widely accepted technique.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry to avoid inaccuracies caused by solvent impurities.[3]
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.[4]
-
Load the powdered sample into a capillary tube by tapping the open end into the powder.[3]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be between 2-3 mm.[3]
-
-
Initial (Rapid) Melting Point Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[5]
-
Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.
-
Allow the apparatus to cool down to at least 20 °C below the observed approximate melting point before proceeding.[6]
-
-
Accurate Melting Point Determination:
-
Use a fresh, properly prepared sample in a new capillary tube.[6]
-
Place the capillary tube in the apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the approximate melting point determined in the previous step.[3]
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (onset of melting).[4]
-
Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).[4]
-
The recorded range between the onset and completion of melting is the melting point range of the sample.
-
For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.[4]
-
Synthesis Workflow of this compound
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. One common synthetic route involves the diazotization of 3-amino-2-nitropyridine, which can be adapted for continuous flow systems.
References
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-nitropyridine from 2-Pyridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronitropyridines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their unique reactivity, stemming from the presence of both an electron-withdrawing nitro group and a labile chlorine atom, makes them versatile building blocks for complex molecular architectures. This technical guide provides an in-depth overview of the established synthetic pathway for producing 2-chloro-3-nitropyridine, a key isomer, commencing from the readily available starting material, 2-pyridone. The guide details a robust, multi-step process encompassing nitration, N-alkylation for substrate activation, and a final chlorination/dealkylation step. Each stage is presented with detailed experimental protocols, quantitative data summaries, and a logical workflow visualization to aid in laboratory application and process scale-up.
A Note on Isomer Specificity: The synthesis described herein, starting from 2-pyridone, reliably yields the 2-chloro-3-nitropyridine isomer. This is due to the inherent chemical reactivity of the 2-pyridone scaffold, where the carbonyl group at the C2 position is converted into a chloride. The synthesis of the 3-chloro-2-nitropyridine isomer typically proceeds via an alternative route, such as the diazotization of 3-amino-2-nitropyridine, which is beyond the scope of this guide.[1]
Synthetic Pathway Overview
The conversion of 2-pyridone to 2-chloro-3-nitropyridine is a well-documented three-step process.[1][2] This pathway is designed to overcome the challenges of direct functionalization and to ensure high selectivity and yield.
-
Nitration: The initial step involves the electrophilic nitration of the 2-pyridone ring. This reaction selectively installs a nitro group at the C3 position to yield 3-nitro-2-pyridone.[2][3]
-
N-Alkylation (Protection/Activation): The nitrogen atom of 3-nitro-2-pyridone is alkylated, typically with a methyl or ethyl group. This serves a dual purpose: it protects the nitrogen and, more importantly, converts the lactam functionality into a precursor that is more readily chlorinated in the subsequent step.[2][3]
-
Chlorination & Dealkylation: The final step involves treating the N-alkyl-3-nitro-2-pyridone intermediate with a strong chlorinating agent. This reagent concertedly replaces the oxygen atom at the C2 position with a chlorine atom and removes the N-alkyl protecting group to furnish the final product, 2-chloro-3-nitropyridine.[2][3]
The logical progression of this synthesis is illustrated in the workflow diagram below.
Figure 1: Workflow for the synthesis of 2-chloro-3-nitropyridine from 2-pyridone.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis, based on established patent literature.
This procedure details the nitration of 2-pyridone using a mixed acid solution.
Experimental Protocol:
-
Add 2-pyridone to concentrated sulfuric acid in a reaction vessel equipped with cooling and stirring.
-
Separately, prepare a mixed acid solution of fuming nitric acid (or nitrosonitric acid) and concentrated sulfuric acid.
-
While maintaining a controlled temperature (typically below 10°C), slowly add the mixed acid solution to the 2-pyridone suspension.
-
After the addition is complete, allow the mixture to stir for 1-2 hours at a controlled temperature.
-
Upon completion (monitored by TLC), quench the reaction by carefully pouring the mixture over a large volume of crushed ice.
-
Neutralize the acidic solution by adding an aqueous base, such as sodium hydroxide solution, until the pH is neutral to slightly alkaline.
-
Extract the aqueous mixture multiple times with an organic solvent (e.g., toluene).
-
Combine the organic phases. The crude product may precipitate or can be obtained by removing the solvent under reduced pressure.
-
Purify the crude 3-nitro-2-pyridone by recrystallization from a suitable solvent, such as methanol, to yield the final product.[2]
Quantitative Data for Nitration:
| Parameter | Value / Reagent | Source |
| Starting Material | 2-Pyridone | [2] |
| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid | [2][4] |
| Solvent | Concentrated Sulfuric Acid | [2] |
| Reaction Temp. | < 10 °C | [2] |
| Reaction Time | 1 - 2 hours | [2] |
| Workup | Ice quench, neutralization, extraction | [2] |
| Purification | Recrystallization (Methanol) | [2] |
This procedure describes the protective alkylation of the intermediate 3-nitro-2-pyridone. An example using methyl iodide to produce N-methyl-3-nitro-2-pyridone is provided.
Experimental Protocol:
-
Dissolve 3-nitro-2-pyridone in a suitable solvent such as benzene in a reaction flask.
-
Add a base, for example, potassium carbonate, to the solution.
-
Add the alkylating agent, such as methyl iodide.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude N-methyl-3-nitro-2-pyridone by recrystallization from a solvent system like benzene-n-hexane to yield the pure product.[2]
Quantitative Data for N-Alkylation:
| Parameter | Value / Reagent | Source |
| Starting Material | 3-Nitro-2-pyridone | [2] |
| Alkylating Agent | Methyl Iodide | [2] |
| Base | Potassium Carbonate | [2] |
| Solvent | Benzene | [2] |
| Reaction Condition | Reflux | [2] |
| Reported Yield | ~72% | [2] |
| Purification | Recrystallization (Benzene/n-hexane) | [2] |
This final step converts the N-alkylated intermediate into the target molecule through chlorination and simultaneous dealkylation.
Experimental Protocol:
-
In a reaction vessel equipped for heating and stirring (e.g., a four-hole flask with a reflux condenser), add N-methyl-3-nitro-2-pyridone.
-
Heat the vessel to a temperature between 90°C and 130°C to melt the starting material.[2][3]
-
Once the substrate is molten, slowly add the chlorinating agent, such as triphosgene or phosphorus oxychloride (POCl₃).[2][5] The reaction mass should remain a liquid.
-
Maintain the temperature and stir for several hours until the reaction is complete.
-
For workup, the reaction mixture can be subjected to steam distillation after the addition of an alkali lye solution to obtain the 2-chloro-3-nitropyridine product.[2]
-
Alternatively, the cooled reaction mixture can be poured into crushed ice, and the resulting solid filtered, washed with water, and dried to yield the crude product.[5]
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data for Chlorination & Dealkylation:
| Parameter | Value / Reagent | Source |
| Starting Material | N-methyl-3-nitro-2-pyridone | [2] |
| Chlorinating Agent | Triphosgene or POCl₃ | [2][5] |
| Molar Ratio (Substrate:Triphosgene) | 1 : 0.42 (preferred) | [2] |
| Reaction Temperature | 90 - 130 °C | [2][3] |
| Workup | Steam distillation or ice quench | [2][5] |
| Reported Yield | 70 - 80% | [5] |
Conclusion
The synthesis of 2-chloro-3-nitropyridine from 2-pyridone is a strategic and effective process that leverages fundamental organic reactions to construct a high-value chemical intermediate. By following a sequence of nitration, N-alkylation, and chlorination, researchers can access this versatile building block from inexpensive and readily available starting materials. The protocols and data presented in this guide offer a comprehensive resource for laboratory synthesis and provide a solid foundation for further process development and optimization. Careful control of reaction conditions, particularly temperature and stoichiometry, is critical to achieving high yields and purity.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3-chloro-2-nitropyridine, a critical intermediate in the pharmaceutical and agrochemical industries. The document details the core synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two well-established routes, each with distinct advantages and mechanistic features.
Pathway A: From 2-Hydroxypyridine (or 2-Pyridone)
This pathway is a robust and widely utilized method that begins with the readily available starting material, 2-hydroxypyridine, which exists in tautomeric equilibrium with 2-pyridone. The synthesis proceeds in two or three key steps:
-
Nitration: The pyridine ring is first activated by the hydroxyl group, directing the electrophilic nitration to the 3-position.
-
(Optional) N-Alkylation: To prevent side reactions and improve solubility, the pyridone nitrogen can be protected with an alkyl group (e.g., methyl or ethyl).
-
Chlorination: The hydroxyl group (or the N-alkyl-pyridone) is then converted to a chloro group using a suitable chlorinating agent. This step is often the most critical and mechanistically complex.
Pathway B: From 3-Amino-2-nitropyridine
An alternative approach involves the diazotization of 3-amino-2-nitropyridine. This method is particularly amenable to continuous flow processes, offering advantages in safety and scalability.[1]
-
Diazotization: The amino group is converted into a diazonium salt, an excellent leaving group.
-
Sandmeyer-type Reaction: The diazonium salt is subsequently displaced by a chloride ion to yield the final product.
Detailed Synthesis Mechanisms
Pathway A: Mechanism of Synthesis from 2-Hydroxypyridine
The key transformation in this pathway is the chlorination of the 3-nitro-2-pyridone intermediate. This reaction typically proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, especially when reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are used, often in the presence of a catalyst like dimethylformamide (DMF).
Step 1: Nitration of 2-Hydroxypyridine
The initial step involves the electrophilic nitration of 2-hydroxypyridine. The hydroxyl group activates the pyridine ring, directing the incoming nitro group to the 3-position.
Step 2: Chlorination via a Vilsmeier-Haack Type Mechanism
The chlorination of 3-nitro-2-pyridone is the crucial step. The pyridone tautomer is the reactive species in this transformation.
-
Formation of the Vilsmeier Reagent (if DMF is present): In the presence of a catalytic amount of DMF, the chlorinating agent (e.g., POCl₃ or SOCl₂) reacts with DMF to form a highly electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Activation of the Pyridone: The oxygen atom of the 3-nitro-2-pyridone acts as a nucleophile, attacking the electrophilic phosphorus or sulfur center of the chlorinating agent (or the Vilsmeier reagent). This forms a reactive intermediate with a good leaving group.
-
Nucleophilic Attack by Chloride: A chloride ion then acts as a nucleophile, attacking the C2 position of the activated pyridine ring.
-
Elimination and Rearomatization: The intermediate collapses, eliminating the phosphate or sulfite leaving group and regenerating the aromatic pyridine ring, now with a chloro substituent at the 2-position.
In a variation of this pathway, N-alkylation of the 3-nitro-2-pyridone is performed prior to chlorination. The subsequent chlorination with reagents like triphosgene can lead to simultaneous dealkylation to yield this compound.[1]
Caption: Synthesis of this compound from 2-Hydroxypyridine.
Pathway B: Mechanism of Synthesis from 3-Amino-2-nitropyridine
This pathway relies on the conversion of an amino group to a chloro group via a diazonium salt intermediate.
-
Formation of the Diazonium Salt: 3-Amino-2-nitropyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
-
Chloride Displacement (Sandmeyer Reaction): The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) chloride catalyst, a chloride ion displaces the diazonium group to form this compound.
Caption: Synthesis of this compound from 3-Amino-2-nitropyridine.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and its intermediates.
Table 1: Synthesis of N-methyl-3-nitro-2-pyridone
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 3-nitro-2-pyridone (28g) | 10% KOH (16.8g), Methyl iodide (24.9g) | DMF (20mL) | 1-2 hours | 71.7% | 98.4% | CN102532010B |
Table 2: Synthesis of 2-chloro-3-nitropyridine from N-methyl-3-nitro-2-pyridone
| Starting Material | Chlorinating Agent | Reaction Temperature | Yield | Purity | Reference |
| N-methyl-3-nitro-2-pyridone (20g) | Triphosgene (16.2g) | 130 °C | 93% | 98.6% | CN102532010B |
| N-methyl-3-nitro-2-pyridone | Triphosgene (12.8g) | Not specified | 51% | 97.8% | CN102532010B |
| N-ethyl-3-nitro-2-pyridone | Triphosgene | Not specified | 60% | 97.3% | CN102532010B |
Experimental Protocols
Protocol for Pathway A: Synthesis from 2-Pyridone
Step 1: Preparation of N-methyl-3-nitro-2-pyridone
-
Dissolve 28g (0.2 mol) of 3-nitro-2-pyridone in 20 mL of DMF.
-
Add 16.8g (0.3 mol) of 10% KOH aqueous solution and 24.9g (0.4 mol) of methyl iodide.
-
Stir the reaction mixture for 1-2 hours.
-
Reduce the volume of DMF by approximately one-third via rotary evaporation.
-
To the concentrated solution, add 200 mL of water and 500 mL of benzene.
-
Separate the benzene layer, dry with MgSO₄, and evaporate the benzene.
-
Recrystallize the crude product from a 1:1 mixture of benzene and n-hexane to yield 22.1g (71.7% yield) of N-methyl-3-nitro-2-pyridone with a purity of 98.4%.
Step 2: Preparation of 2-chloro-3-nitropyridine
-
In a four-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 20g (0.13 mol) of N-methyl-3-nitro-2-pyridone.
-
Heat the flask to 130 °C to melt the starting material.
-
Slowly add 16.2g (0.054 mol) of triphosgene under stirring.
-
After the chlorination is complete, add an appropriate amount of 40% (w/w) NaOH aqueous solution to adjust the pH to weakly alkaline.
-
Perform steam distillation to obtain 19.25g (93% yield) of 2-chloro-3-nitropyridine with a purity of 98.6%.
Protocol for Pathway B: Synthesis from 3-Amino-2-nitropyridine (Conceptual Continuous Flow)
Note: A detailed, specific continuous flow protocol is proprietary and often system-dependent. The following is a conceptual representation of the key steps.
-
Stream 1: A solution of 3-amino-2-nitropyridine in a suitable acidic aqueous medium (e.g., HCl).
-
Stream 2: A solution of sodium nitrite in water.
-
The two streams are introduced into a microreactor or a cooled flow reactor where the temperature is maintained between 0-5 °C to facilitate the formation of the diazonium salt.
-
The output stream from the first reactor, containing the diazonium salt, is then mixed with a stream containing a solution of copper(I) chloride in a suitable solvent.
-
This mixture is passed through a second reactor at a controlled temperature to effect the Sandmeyer reaction.
-
The output from the second reactor is then subjected to a continuous extraction and purification process to isolate the this compound.
Logical Workflow Diagram
The following diagram illustrates the logical workflow and decision points in selecting a synthesis pathway for this compound.
Caption: Decision workflow for the synthesis of this compound.
References
Spectroscopic Profile of 3-Chloro-2-nitropyridine: A Technical Guide
Introduction
3-Chloro-2-nitropyridine (CAS No: 54231-32-2, Molecular Formula: C₅H₃ClN₂O₂, Molecular Weight: 158.54 g/mol ) is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1][2] Its specific arrangement of a chloro group and a nitro group on the pyridine ring imparts unique reactivity, making it a versatile intermediate.[1] A thorough understanding of its structural and electronic properties, as determined by spectroscopic methods, is essential for its application in research and development.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.
Spectroscopic Data
While detailed experimental spectra for this compound are not widely available in public databases, the following sections summarize the expected spectroscopic characteristics based on the known structure and data from analogous compounds. These values serve as a reference for researchers working with this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the electron-withdrawing effects of the nitro and chloro groups significantly influence the chemical shifts of the pyridine ring protons and carbons.[1]
¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three non-equivalent protons on the pyridine ring. Due to spin-spin coupling with their neighbors, these signals are anticipated to appear as doublets of doublets (dd).[1]
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum, in a proton-decoupled experiment, should exhibit five distinct signals for the five unique carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bearing the nitro (C2) and chloro (C3) groups being significantly deshielded.[1]
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |
| H-4 | 7.0 - 9.0 | C-2 | 145 - 160 |
| H-5 | 7.0 - 9.0 | C-3 | 125 - 140 |
| H-6 | 7.0 - 9.0 | C-4 | 120 - 135 |
| C-5 | 120 - 135 | ||
| C-6 | 140 - 155 |
Note: These are predicted chemical shift ranges. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1300 |
| Pyridine Ring (C=N, C=C) | Stretching | 1600 - 1400 |
| C-Cl | Stretching | 800 - 600 |
Note: Data is based on typical vibrational frequencies for these functional groups. The gas-phase IR spectrum for the isomer 2-Chloro-3-nitropyridine is available in the NIST WebBook for comparative purposes.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a distinct molecular ion peak cluster due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ (with ³⁵Cl) | 158 | Molecular Ion |
| [M+2]⁺ (with ³⁷Cl) | 160 | Isotopic Peak for Molecular Ion (approx. 1/3 intensity of M⁺) |
| [M-NO₂]⁺ | 112 | Loss of nitro group |
| [M-Cl]⁺ | 123 | Loss of chlorine atom |
| [M-NO₂-Cl]⁺ | 77 | Loss of both nitro and chloro groups |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for nitroaromatic and chlorinated compounds. Relative intensities are not provided as they can vary significantly with the ionization method.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Acquisition: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Collection: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.
-
Vaporization: Gently heat the probe to vaporize the sample into the ion source region, which is under high vacuum.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged species.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a pure organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to 3-Chloro-2-nitropyridine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-2-nitropyridine, a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical structure and reactivity make it a valuable building block in modern organic synthesis.
Chemical Structure and Properties
This compound is a substituted pyridine ring with a chlorine atom at the 3-position and a nitro group at the 2-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making the chlorine atom susceptible to nucleophilic substitution.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₃ClN₂O₂
-
CAS Number: 54231-32-2[1]
-
2D Structure:
-
3D Structure:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | Pale yellow solid or white powder | [2] |
| Melting Point | 90-91 °C | |
| Boiling Point | 279.1 ± 20.0 °C (Predicted) | |
| Density | 1.489 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone. | [3] |
| InChI Key | PSGASDJUCYTRAD-UHFFFAOYSA-N | [1] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Synthesis from 2-Pyridone
A traditional and widely cited method involves a three-step process starting from 2-pyridone. This pathway includes nitration, N-alkylation to protect the nitrogen atom, and a final chlorination with simultaneous dealkylation.[1]
Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine from 2-Pyridone
Disclaimer: The following protocol is for the synthesis of the closely related isomer, 2-chloro-3-nitropyridine, as detailed in patent CN102532010B. This procedure can be adapted for the synthesis of this compound with appropriate modifications.
Step 1: Nitration of 2-Pyridone to 3-nitro-2-pyridone
-
In a reaction vessel, 2-pyridone is added to sulfuric acid.
-
A mixed solution of nitrosonitric acid and sulfuric acid is then added while controlling the temperature.
-
The reaction mixture is stirred for 1-2 hours.
-
After the reaction is complete, ice and an aqueous sodium hydroxide solution are added to the system.
Step 2: N-methylation of 3-nitro-2-pyridone
-
3-nitro-2-pyridone (28g, 0.2mol) is dissolved in DMF (20mL).
-
10% KOH (16.8g, 0.3mol) aqueous solution and methyl iodide (24.9g, 0.4mol) are added, and the mixture is reacted for 1-2 hours.
-
About one-third of the DMF is removed by distillation under reduced pressure.
-
200mL of water and 500mL of benzene are added to the concentrated solution.
-
The benzene layer is separated, dried with MgSO₄, and the benzene is removed by evaporation.
-
The crude product is recrystallized from a benzene-n-hexane (1:1 volume ratio) mixture to yield N-methyl-3-nitro-2-pyridone.
Step 3: Chlorination and De-alkylation to 2-chloro-3-nitropyridine
-
N-methyl-3-nitro-2-pyridone (20g, 0.13mol) is heated to 130 °C in a four-necked flask to dissolve it.
-
Triphosgene (16.2g, 0.054mol) is slowly added under stirring.
-
After the chlorination is complete, a 40% NaOH aqueous solution is added to adjust the pH to weakly alkaline.
-
The product, 2-chloro-3-nitropyridine, is obtained by steam distillation.
Synthesis from 3-Amino-2-nitropyridine
An alternative route involves the diazotization of 3-amino-2-nitropyridine. This method is amenable to continuous flow manufacturing, which offers advantages in terms of safety and scalability.[1] The amino group is converted into a diazonium salt, which is a good leaving group and is subsequently substituted by a chloride ion.
Chemical Reactivity and Applications
The presence of the electron-withdrawing nitro group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bonded to the chlorine atom. This high reactivity makes this compound a versatile intermediate for introducing a wide array of functional groups.
Applications in Pharmaceutical Synthesis
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).
-
Urease Inhibitors: It is a starting material for potent urease inhibitors, which are of interest for treating gastric diseases.[1] The synthesis involves the reaction of the parent compound with piperazine, followed by further functionalization.
-
Kinase Inhibitors: Derivatives of nitropyridines have been synthesized as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), which are implicated in cancer and other diseases.
-
Other Therapeutic Areas: This compound is also utilized in the synthesis of agents for treating osteoarthritis, bacterial infections, and HIV.[1]
Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine (A Key Urease Inhibitor Intermediate)
This protocol is for the synthesis of a derivative from the closely related 2-chloro-3-nitropyridine.
-
A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is refluxed in acetonitrile for 12 hours.
-
The nitro group at the 3-position activates the 2-position for nucleophilic attack by the nitrogen atom of piperazine.
-
The resulting pyridinylpiperazine can be further functionalized to produce a variety of derivatives with significant urease inhibitory activity.[1]
Applications in Agrochemicals
The reactivity of this compound is also exploited in the agrochemical industry for the synthesis of:
-
Herbicides
-
Fungicides
These applications leverage the ability to create molecules that target specific biological pathways in pests and weeds.
Applications in Specialty Chemicals
This compound also serves as a precursor in the production of:
-
Dyes and Pigments
-
Materials for Organic Electroluminescence
Signaling Pathways and Experimental Workflows
The biological activity of many compounds derived from this compound stems from their interaction with specific cellular signaling pathways. Below are diagrams of two such pathways, JAK/STAT and GSK-3, which are relevant to the therapeutic targets of some of these derivatives.
Caption: The JAK/STAT signaling pathway.
References
An In-depth Technical Guide to 3-Chloro-2-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-nitropyridine is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a diverse array of biologically active molecules. Its unique structural arrangement, featuring a chlorine atom at the 3-position and an electron-withdrawing nitro group at the 2-position of the pyridine ring, renders it a highly versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups facilitates a range of chemical transformations, most notably nucleophilic aromatic substitution and reduction reactions. This reactivity profile has been harnessed in the development of novel therapeutic agents, including treatments for osteoarthritis, cancer, and infections, as well as in the creation of advanced agrochemicals and specialty materials such as dyes and organic electroluminescent compounds.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery and other fields.
Discovery and History
While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. Traditional and established synthetic routes have been developed over time, highlighting its long-standing importance as a chemical intermediate. Two primary pathways have become cornerstones for its preparation: a multi-step synthesis originating from 2-pyridone and a method involving the diazotization of 3-amino-2-nitropyridine.[1] The former, a robust and frequently employed method, involves the nitration of 2-pyridone, followed by N-alkylation to protect the nitrogen atom, and culminating in a chlorination step that also removes the alkyl protecting group.[1] The latter method, which has been adapted for modern continuous flow systems, relies on the conversion of the amino group of 3-amino-2-nitropyridine into a diazonium salt, which is subsequently displaced by a chloride ion.[1] The continued refinement of these synthetic methodologies underscores the compound's enduring utility in organic synthesis.
Physicochemical and Spectroscopic Properties
This compound is a crystalline solid, typically appearing as a light yellow to yellow-green powder.[2] It is soluble in organic solvents such as methanol.[2] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H3ClN2O2 | [2] |
| Molar Mass | 158.54 g/mol | [2] |
| Appearance | Light yellow to yellow-green powder/crystal | [2] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point (Predicted) | 279.1 ± 20.0 °C | [2] |
| Density (Predicted) | 1.489 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| CAS Number | 54231-32-2 | [1] |
The structural elucidation of this compound is well-supported by various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), with splitting patterns of doublets of doublets (dd) due to ortho and meta couplings. | [3] |
| ¹³C NMR | Expected to display five signals for the five distinct carbon atoms of the pyridine ring in the range of δ 120-160 ppm. A 1993 publication by Rasala and Gawinecki contains experimental ¹³C NMR data. | [3] |
| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ appears as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) at m/z 158 and 160. Prominent fragment ions are observed from the loss of NO₂ (m/z 112) and NO (m/z 128). | [3] |
| Infrared (IR) Spectroscopy | Principal absorptions are anticipated for Aromatic C-H stretching (3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively), pyridine ring C=N and C=C stretching (1600-1400 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹). |
Experimental Protocols
The synthesis of this compound is most commonly achieved through two well-established methods. The following protocols are detailed to provide a practical guide for its preparation in a laboratory setting.
Synthesis from 2-Pyridone
This traditional three-step synthesis involves nitration, N-alkylation for protection, and subsequent chlorination with deprotection. The following is a representative protocol adapted from established methodologies.
Step 1: Nitration of 2-Pyridone to 3-nitro-2-pyridone
-
In a reaction vessel equipped with a stirrer and cooling bath, carefully add 2-pyridone to a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 3-nitro-2-pyridone. The reaction conditions, particularly the acidity, can influence the formation of the 5-nitro isomer.[3]
Step 2: N-methylation of 3-nitro-2-pyridone to 1-methyl-3-nitro-2-pyridone
-
Dissolve 3-nitro-2-pyridone in a suitable solvent such as DMF.
-
Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide).
-
Heat the mixture and stir for several hours.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified to obtain 1-methyl-3-nitro-2-pyridone.
Step 3: Chlorination and Demethylation of 1-methyl-3-nitro-2-pyridone
-
Treat 1-methyl-3-nitro-2-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene.[4]
-
Heat the reaction mixture under reflux for several hours. This step facilitates both the chlorination at the 3-position and the dealkylation of the nitrogen.
-
After cooling, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Synthesis from 3-Amino-2-nitropyridine via Diazotization
This alternative route utilizes a diazotization reaction, which has been successfully adapted for continuous flow systems, offering advantages in safety and scalability.[1]
-
Prepare a solution of 3-amino-2-nitropyridine in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt in situ.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. This is a variation of the Sandmeyer reaction.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Applications in Drug Discovery and Development
The unique reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of pharmaceutical compounds. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution, allowing for the introduction of various functional groups at the 3-position.[1]
Urease Inhibitors
Derivatives of this compound have shown significant potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The synthesis of potent urease inhibitors often involves the reaction of a chloronitropyridine with piperazine, followed by further functionalization.
The mechanism of urease inhibition by these compounds often involves the interaction of the pyridine nitrogen and other functional groups with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.
Kinase Inhibitors
Chloronitropyridines are also key intermediates in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.
-
Janus Kinase 2 (JAK2) Inhibitors: Aberrant JAK/STAT signaling is implicated in various myeloproliferative neoplasms. Inhibitors synthesized from chloronitropyridine precursors can block the activity of JAK2, thereby inhibiting the downstream signaling cascade that promotes cell proliferation.
-
Glycogen Synthase Kinase 3 (GSK3) Inhibitors: GSK3 is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and apoptosis. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. Novel GSK3 inhibitors have been synthesized using chloronitropyridine scaffolds.
Other Applications
Beyond pharmaceuticals, this compound serves as a precursor in the agrochemical industry for the synthesis of herbicides and pesticides.[1] Its reactive nature also allows for its use in the production of dyes and advanced materials for organic electroluminescence.[2]
Safety Information
This compound is irritating to the eyes, respiratory system, and skin. It is toxic if swallowed. Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this compound. In case of accidental contact or if feeling unwell, seek immediate medical advice.[2]
Conclusion
This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, coupled with established and adaptable synthetic routes, ensures its continued importance in the development of novel pharmaceuticals, agrochemicals, and functional materials. The ability to readily functionalize the pyridine ring through reactions at the chloro and nitro positions provides a powerful tool for chemists to design and synthesize complex molecules with tailored properties. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
An In-depth Technical Guide on the Reactivity of the Nitro Group in 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its reactivity is largely dictated by the interplay between the electron-withdrawing nitro group and the chloro substituent on the pyridine ring. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, focusing on two primary transformations: nucleophilic aromatic substitution (SNAr) at the adjacent C-3 position and reduction of the nitro group to an amino functionality. This document presents quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of its chemistry.
Core Reactivity Principles
The chemical behavior of this compound is predominantly governed by the strong electron-withdrawing nature of the nitro group at the 2-position. This electronic effect has two major consequences:
-
Activation of the Pyridine Ring for Nucleophilic Aromatic Substitution (SNAr): The nitro group, along with the inherent electron deficiency of the pyridine ring, activates the carbon atom bearing the chlorine atom towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.[1] However, the relative positioning of the nitro and chloro groups is crucial. While the ortho-nitro group does activate the C-3 position, some studies indicate its reactivity in SNAr is relatively low compared to other chloronitropyridine isomers where the activating group is in a para position to the leaving group.[2] Despite this, successful SNAr reactions with strong nucleophiles or under forcing conditions have been reported, yielding functionalized 2-nitropyridine derivatives.[3]
-
Susceptibility of the Nitro Group to Reduction: The nitro group itself is readily reduced to a primary amine (–NH2). This transformation is a cornerstone in the synthetic utility of this compound, providing a gateway to a wide range of 2-amino-3-chloropyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][3]
Key Reactions and Quantitative Data
The two primary reaction pathways for this compound are summarized below. The provided data highlights the conditions and outcomes of these transformations.
| Reaction Type | Reagent(s) | Product | Solvent | Conditions | Yield | Reference(s) |
| Nucleophilic Aromatic Substitution | Substituted Anilines | 2-(Substituted anilino)-3-nitropyridine | Ethylene Glycol | Heated | 90-94% | [3] |
| Nucleophilic Aromatic Substitution | Piperazine | 1-(2-Nitropyridin-3-yl)piperazine | Acetonitrile | Reflux | Not Specified | [1] |
| Reduction | Stannous Chloride (SnCl2·2H2O) | 2-Amino-3-chloropyridine | Ethanol | 3 hours, Reflux | 77-85% | [3] |
| Reduction | Tetrahydroxydiboron / 4,4'-bipyridine | 2-Amino-3-chloropyridine | Not Specified | 5 minutes | 90% | [3] |
| Reduction | Catalytic Hydrogenation (Pd/C) | 2-Amino-3-chloropyridine | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
Nucleophilic Aromatic Substitution with Substituted Anilines
This protocol describes the synthesis of 2-(substituted anilino)-3-nitropyridine derivatives.[3]
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine, p-fluoroaniline, p-chloroaniline)
-
Ethylene glycol
Procedure:
-
A mixture of this compound (1.0 eq) and the substituted aniline (1.1 eq) is heated in ethylene glycol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Reduction of the Nitro Group using Stannous Chloride
This protocol details the reduction of the nitro group in 2-(substituted anilino)-3-nitropyridine derivatives to the corresponding primary amine.[3]
Materials:
-
2-(Substituted anilino)-3-nitropyridine derivative
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Methanol
Procedure:
-
To a solution of the 2-(substituted anilino)-3-nitropyridine derivative in methanol, add stannous chloride dihydrate (excess).
-
The reaction mixture is refluxed for 3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a 2M aqueous potassium hydroxide solution.[4]
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Catalytic Hydrogenation
Catalytic hydrogenation is a common method for the reduction of nitro groups.[1]
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Hydrogen gas (H2)
Procedure:
-
This compound is dissolved in a suitable solvent in a hydrogenation vessel.
-
The catalyst (e.g., Pd/C) is carefully added to the solution.
-
The vessel is flushed with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed, or TLC indicates the completion of the reaction.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-amino-3-chloropyridine.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Pathways
The following diagram illustrates the two primary reaction pathways of this compound.
Caption: Primary reaction pathways of this compound.
Experimental Workflow for Nitro Group Reduction
The following diagram outlines a general experimental workflow for the reduction of the nitro group in this compound.
Caption: General workflow for nitro group reduction.
Conclusion
This compound is a valuable building block in organic synthesis, primarily due to the reactivity imparted by its nitro group. While its susceptibility to nucleophilic aromatic substitution at the C-3 position is subject to reaction conditions, the reduction of the nitro group to a primary amine is a robust and high-yielding transformation. The experimental protocols and data presented in this guide offer a practical framework for researchers and professionals in the field of drug development and materials science to effectively utilize the chemistry of this important heterocyclic intermediate.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 3-chloro-2-nitropyridine, a versatile building block in medicinal chemistry and organic synthesis. The document elucidates the molecule's reactivity, focusing on its pronounced electrophilic nature at the C3 position, which is activated by the adjacent electron-withdrawing nitro group at C2. This activation facilitates a variety of nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the synthesis of a wide array of functionalized pyridine derivatives. This guide presents quantitative data on these reactions, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to provide a thorough understanding of the molecule's chemical behavior.
Introduction
This compound is a key intermediate in the synthesis of numerous compounds with significant biological and material science applications.[1] Its utility stems from the specific arrangement of a chloro substituent and a nitro group on the pyridine ring, which imparts a unique reactivity profile. The potent electron-withdrawing nature of the nitro group at the 2-position renders the pyridine ring electron-deficient, thereby activating it towards nucleophilic attack. This guide will delve into the electronic properties of this compound to identify its electrophilic and nucleophilic centers and provide practical guidance on its synthetic applications.
Electronic Structure and Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing effect of the nitro group. This effect, operating through both inductive and resonance mechanisms, significantly reduces the electron density of the pyridine ring, particularly at the positions ortho and para to the nitro group.
Electrophilic Sites
The primary electrophilic site in this compound is the carbon atom at the C3 position , which is bonded to the chlorine atom. The electron density at this carbon is substantially lowered by the adjacent nitro group at C2, making it highly susceptible to attack by nucleophiles. The chlorine atom at this position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1]
Nucleophilic Sites
While the predominant reactivity of this compound is as an electrophile, it also possesses potential nucleophilic sites:
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can exhibit nucleophilic character. However, the electron-withdrawing effect of the nitro group significantly reduces the basicity and nucleophilicity of the ring nitrogen.
-
Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group possess lone pairs of electrons and could theoretically act as nucleophiles. However, their involvement in resonance stabilization of the nitro group diminishes their availability for external reactions.
In practice, the nucleophilicity of these sites is weak, and reactions involving this compound acting as a nucleophile are uncommon. The molecule's synthetic utility is almost exclusively derived from its electrophilic nature.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most important reaction of this compound is the nucleophilic aromatic substitution of the chlorine atom at the C3 position. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
dot
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with Amine Nucleophiles
This compound readily reacts with a variety of primary and secondary amines to yield the corresponding 2-amino-3-nitropyridine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the HCl generated.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-Anilino-3-nitropyridine | Toluene, Pd(OAc)₂, PPh₃, NaOtBu, 100°C, 16h | Not specified | [2] |
| Piperidine | 1-(2-Nitropyridin-3-yl)piperidine | Not specified | Not specified | |
| Ammonia | 2-Amino-3-nitropyridine | Isopropanol, 20-30°C, 24h | Not specified | [1] |
Reactions with Other Nucleophiles
The high reactivity of this compound allows for the introduction of a wide range of functional groups.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperazine | 1-(2-Nitropyridin-3-yl)piperazine | Acetonitrile, reflux | Not specified | [1] |
| Hydroxide | Ring-opened product | Not specified | Not specified | [1] |
Other Key Reactions
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, providing access to 3-chloro-2-aminopyridine. This transformation is crucial for further functionalization and is typically achieved using reducing agents like stannous chloride or through catalytic hydrogenation.[1]
dot
Caption: General workflow for the reduction of this compound.
Experimental Protocols
Synthesis of 2-Anilino-3-nitropyridine
Materials:
-
2,3-Dichloropyridine (1.0 equiv)
-
Palladium(II) acetate (0.025 equiv)
-
Triphenylphosphine (0.075 equiv)
-
Sodium tert-butoxide (1.53 equiv)
-
Toluene
-
Aniline (1.05 equiv)
-
2 M HCl
-
19 M NaOH
-
Dichloromethane
-
Sodium sulfate
-
Celite 545
Procedure:
-
To a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, add 2,3-dichloropyridine, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.[2]
-
Add toluene via syringe and stir the resulting solution for 10 minutes.[2]
-
Add aniline in one portion via syringe.[2]
-
Heat the reaction mixture to 100°C and stir for 16 hours.[2]
-
Cool the reaction to 0°C in an ice bath and add 2 M HCl.[2]
-
Stir the mixture for 10 minutes at room temperature and then filter through a pad of Celite 545.[2]
-
Separate the layers of the filtrate. Extract the organic phase with 2 M HCl.[2]
-
Cool the combined acidic extracts to 0°C, add dichloromethane, and then treat with 19 M NaOH.[2]
-
Separate the phases and extract the aqueous phase with dichloromethane.[2]
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the product by appropriate methods (e.g., column chromatography or recrystallization).
Synthesis of 2-Amino-3-nitropyridine from 2,6-dichloro-3-nitropyridine
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Isopropanol
-
Ammonia gas
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in isopropanol in a suitable reaction vessel with stirring.[1]
-
At 20-30°C, introduce ammonia gas into the solution.[1]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography to confirm the consumption of the starting material.[1]
-
Upon completion, the product, 2-amino-3-nitro-6-chloropyridine, can be isolated from the suspension.
Reduction of 2-Chloro-3-nitropyridine to 2-Chloro-3-aminopyridine
Materials:
-
2-Chloro-3-nitropyridine
-
Reducing agent (e.g., TiCl₄ and Mg)
-
Solvent (e.g., THF)
-
Ammonia solution
Procedure:
-
In a reaction vessel, prepare a suspension of the reducing agent (e.g., a mixture of TiCl₄ and Mg) in an appropriate solvent under an inert atmosphere.[3]
-
At a controlled temperature (e.g., 0°C), add 2-chloro-3-nitropyridine to the suspension in portions.[3]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour).[3]
-
Quench the reaction by adding water and an aqueous ammonia solution.[3]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).[3]
-
Dry the combined organic extracts over a drying agent (e.g., MgSO₄) and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the 2-chloro-3-aminopyridine by recrystallization or column chromatography. A yield of up to 98% has been reported for this transformation.[3]
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | Three non-equivalent aromatic protons are expected. |
| ¹³C NMR (CDCl₃) | Signals are anticipated in the aromatic region, with the carbon attached to the nitro group being significantly downfield. |
| IR | Aromatic C-H stretching: 3100-3000 cm⁻¹NO₂ asymmetric stretching: 1550-1500 cm⁻¹NO₂ symmetric stretching: 1360-1300 cm⁻¹C-Cl stretching: 800-600 cm⁻¹ |
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its pronounced electrophilic character at the C3 position, activated by the C2 nitro group, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This guide has provided a detailed overview of its electronic properties, reactivity, and synthetic applications, supplemented with quantitative data, experimental protocols, and visual aids. This information is intended to be a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the efficient and strategic use of this versatile intermediate in the design and synthesis of novel molecules.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitropyridine is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 2-position, which activates the adjacent chlorine atom at the 3-position for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, providing a straightforward route to a diverse array of 2-substituted-3-nitropyridine derivatives.[1] These products are key intermediates in the synthesis of various biologically active molecules, including potent urease and Janus kinase 2 (JAK2) inhibitors.[1] The unique electronic properties of the this compound scaffold make it an invaluable tool for the construction of complex heterocyclic systems that are central to many pharmaceutical compounds.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the chloride leaving group, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the nucleophilic aromatic substitution of this compound with a range of nucleophiles.
| Nucleophile | Reagents and Conditions | Reaction Time | Product | Yield (%) |
| Amines | ||||
| m-Chloroaniline | Ethanol, Reflux (385 K) | 4 h | N-(3-chlorophenyl)-3-nitropyridin-2-amine | Not specified |
| Piperazine | Acetonitrile, Reflux | Not specified | 1-(3-Nitropyridin-2-yl)piperazine | Not specified |
| Ammonia | Isopropanol, 20-30°C | 24 h | 2-Amino-3-nitropyridine | Not specified |
| Various Amines | Microwave irradiation, Solvent-free | 7-9 min | 2-Amino-3-nitropyridine derivatives | Good to Excellent |
| Thiols | ||||
| Sodium 3-amino-2-pyridinethiolate | DMF, Heat | Not specified | 2-((3-Amino-pyridin-2-yl)thio)-3-nitropyridine | Not specified |
| Alcohols/Alkoxides | ||||
| 2-Chloro-6-methoxypyridine (as substrate for nitration) | H₂SO₄, HNO₃, 0-20°C | 6 h | 2-Chloro-6-methoxy-3-nitropyridine | 80.3 |
| Alkyl Bromides (with 2-oxo-pyridine derivative) | Cs₂CO₃ | Not specified | 2-Alkoxy-3-cyanopyridines | 87-95 |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chlorophenyl)-3-nitropyridin-2-amine
This protocol details the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
m-Chloroaniline
-
Ethanol
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and m-chloroaniline (1.0 eq) in ethanol.
-
Heat the mixture to reflux at 385 K for 4 hours.[2]
-
After cooling, dissolve the residue in a minimum volume of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined ethereal layers with water and dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the solid from diethyl ether to yield dark-orange prisms of N-(3-chlorophenyl)-3-nitropyridin-2-amine.[2]
Protocol 2: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine
This protocol describes the reaction with a cyclic secondary amine.
Materials:
-
This compound
-
Piperazine (excess)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add an excess of piperazine.[1]
-
Heat the reaction mixture to reflux.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Protocol 3: General Microwave-Assisted Synthesis of 2-Amino-3-nitropyridines
This protocol provides a general and efficient method for the synthesis of 2-amino-3-nitropyridine derivatives.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Microwave reactor
Procedure:
-
Place this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor for 7-9 minutes.[3]
-
After the reaction, allow the vessel to cool.
-
Wash the reaction mixture with ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-3-nitropyridine derivative.[3]
Visualizations
Caption: A typical experimental workflow for SNAr.
Applications in Drug Development
The 2-substituted-3-nitropyridine core, readily accessible through the nucleophilic aromatic substitution of this compound, is a privileged scaffold in medicinal chemistry. These derivatives serve as crucial intermediates in the synthesis of a wide range of therapeutic agents. For instance, they are key precursors for potent urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria.[1] Furthermore, these compounds are utilized in the development of Janus kinase 2 (JAK2) inhibitors, a class of drugs investigated for the treatment of myeloproliferative neoplasms and other inflammatory diseases. The versatility of the SNAr reaction on this compound allows for the introduction of diverse functionalities, enabling the creation of large compound libraries for drug discovery screening and the optimization of lead compounds.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloro-2-nitropyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring, a common scaffold in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for structurally similar electron-deficient chloropyridines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with various organoboron reagents provides a direct route to 3-aryl-2-nitropyridines. These products are valuable intermediates in the synthesis of diverse molecular architectures, including pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nature of the nitro group at the 2-position can influence the reactivity of the C-Cl bond at the 3-position, necessitating carefully optimized reaction conditions for efficient coupling.
Key considerations for a successful Suzuki coupling with this compound include the choice of a suitable palladium catalyst and ligand, the selection of an appropriate base and solvent system, and the reaction temperature. Due to the electrophilic nature of the pyridine ring, careful optimization is often required to achieve high yields and minimize side reactions.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures adapted from literature for the Suzuki coupling of similar chloropyridine derivatives. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids. The use of a bulky, electron-rich phosphine ligand like SPhos is often crucial for the activation of the C-Cl bond.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-nitropyridine.
Protocol 2: General Procedure using a Ferrocenyl Ligand
This protocol utilizes a different class of effective ligands for Suzuki couplings of chloropyridines.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture at 80-100 °C for 5-12 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki coupling of this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of various chloropyridines with arylboronic acids, which can serve as a guide for the reaction of this compound. Actual yields will be dependent on the specific boronic acid used and reaction optimization.
| Entry | Chloropyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methyl-5-nitropyridine | Phenylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 5-12 | Good to Excellent |
| 2 | 3-Chloro-5-fluoro-2-methoxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ (2.0) | Toluene | 110 | 12-24 | Good |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2.0) | DMF/H₂O | 60 | 12 | High |
| 4 | 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl (3.0) | KF (3.0) | Dioxane | 110 | 12-24 | Excellent |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst and/or ligand loading. Screening different ligands (e.g., XPhos, RuPhos) may also improve the yield. A higher reaction temperature or longer reaction time might be necessary. Ensure that the reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Side Reactions: The formation of homocoupled products (biaryls from the boronic acid) can occur. This can sometimes be suppressed by using a slight excess of the chloropyridine or by adjusting the base and reaction temperature. Protodeboronation (loss of the boronic acid group) can be an issue, especially with electron-rich or heteroaryl boronic acids. Using milder bases like K₂CO₃ or CsF and anhydrous conditions can sometimes mitigate this.
-
Catalyst Deactivation: The pyridine nitrogen in the substrate or product can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands helps to prevent this deactivation.
By following these guidelines and protocols, researchers and drug development professionals can effectively utilize this compound as a versatile building block in the synthesis of novel and complex molecules via the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-nitropyridine
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2] It provides a versatile method for synthesizing arylamines, which are key structural motifs in many biologically active compounds.[3][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Chloro-2-nitropyridine with various primary and secondary amines. The presence of a nitro group on the pyridine ring introduces specific challenges that require careful consideration of the reaction conditions, particularly the choice of base.[5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[1][2][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[2][7]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2][6]
Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, which can be challenging for electron-deficient and sterically hindered substrates.[2]
Key Considerations for this compound
The presence of the electron-withdrawing nitro group at the 2-position of the pyridine ring makes the C-Cl bond at the 3-position susceptible to nucleophilic attack. While this electronic property can facilitate the oxidative addition step, the nitro group itself can be sensitive to certain reaction conditions.
-
Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu), while highly effective in many Buchwald-Hartwig reactions, can be incompatible with nitro groups, potentially leading to side reactions or decomposition.[5] Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[5]
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial for achieving high yields and good selectivity. For challenging substrates like aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands have shown great success.[8] Pre-catalysts, where the palladium is already complexed with the ligand, can also offer improved reactivity and reproducibility.
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific amine coupling partners.
Protocol 1: General Procedure using a Palladium Pre-catalyst and a Mild Base
This protocol is recommended as a starting point for the amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (0.02 mmol, 2.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium pre-catalyst, and the base (Cs₂CO₃ or K₃PO₄) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, it can be added via syringe.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent (toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure good mixing. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of various aryl chlorides, which can serve as a reference for the amination of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ (2.0) | Josiphos-type (4.0) | K₃PO₄ (2.5) | Dioxane | 100-120 | 12-24 | 70-95 |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ (1.0) | BINAP (1.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-98 |
Note: The use of NaOtBu with this compound should be approached with caution due to the potential for side reactions with the nitro group. The conditions with K₃PO₄ or Cs₂CO₃ are more suitable starting points.
Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Substituted Pyridines Using 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitropyridine is a versatile and highly reactive building block in organic synthesis, particularly for the preparation of a wide array of substituted pyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The presence of an electron-withdrawing nitro group at the 2-position and a chloro leaving group at the 3-position of the pyridine ring makes this compound an excellent substrate for various chemical transformations.
The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, especially at the carbon atom bearing the chlorine atom.[1] This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse range of functional groups. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a handle for further derivatization. These characteristics make this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
These application notes provide detailed protocols for key synthetic transformations involving this compound, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Key Synthetic Applications
The unique arrangement of the chloro and nitro substituents on the pyridine ring enables a variety of synthetic transformations, leading to a diverse range of substituted pyridines.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position of this compound is readily displaced by a variety of nucleophiles due to the activating effect of the adjacent nitro group. This allows for the introduction of nitrogen, oxygen, and sulfur-based functional groups.
This protocol describes a general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline)
-
Solvent (e.g., Ethanol, Acetonitrile, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add a base such as triethylamine (1.2 eq) if the amine salt is not desired as a byproduct. For less reactive amines, a stronger base like potassium carbonate may be used.
-
Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Data Presentation:
| Nucleophile (Amine) | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | 3-(Piperidin-1-yl)-2-nitropyridine | Ethanol | Et3N | Reflux | 2-4 | >90 (estimated) |
| Morpholine | 3-(Morpholin-4-yl)-2-nitropyridine | Acetonitrile | K2CO3 | Reflux | 3-6 | >90 (estimated) |
| Aniline | 3-Anilino-2-nitropyridine | DMF | - | 100 | 8-12 | 85-95 (estimated) |
Note: The yields are estimated based on typical SNAr reactions with activated halopyridines.
This protocol outlines the synthesis of ether derivatives by reacting this compound with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Strong base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Standard reaction and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare the alkoxide by adding the alcohol (1.2 eq) to a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous solvent (e.g., THF).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Stir the reaction mixture at room temperature or heat gently if necessary, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Nucleophile (Alcohol) | Base | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | 3-Methoxy-2-nitropyridine | THF | RT | 2-4 | 80-90 (estimated) |
| Ethanol | KOtBu | 3-Ethoxy-2-nitropyridine | THF | RT | 2-4 | 80-90 (estimated) |
| Phenol | K2CO3 | 3-Phenoxy-2-nitropyridine | DMF | 80 | 6-8 | 75-85 (estimated) |
Note: The yields are estimated based on analogous reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate catalysts and ligands can facilitate these transformations.
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard inert atmosphere and purification equipment
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq). If using a catalyst like Pd(OAc)2, a suitable ligand (e.g., SPhos, 4-10 mol%) should also be added.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add an anhydrous, degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12-18 | 60-80 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | Cs2CO3 | Dioxane/H2O | 110 | 12-24 | 65-85 (estimated) |
Note: Yields are estimations based on couplings of similar chloropyridines and may require optimization.
This protocol outlines a procedure for the copper-free Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard inert atmosphere and purification equipment
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, used as both base and solvent in some cases).
-
Add the terminal alkyne (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until completion.
-
Cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh3)2Cl2 | Et3N | THF | 60 | 8-16 | 50-70 (estimated) |
| Trimethylsilylacetylene | Pd(PPh3)4 | DIPA | DMF | 80 | 12-24 | 55-75 (estimated) |
Note: Yields are estimations and optimization is likely required for this less reactive chloride substrate.
Reduction of the Nitro Group
The nitro group of the substituted pyridines can be selectively reduced to an amino group, which can then be used for further functionalization, such as amide bond formation or diazotization reactions.
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Reducing agent (e.g., Stannous chloride dihydrate (SnCl2·2H2O), Iron powder)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Aqueous base (e.g., saturated NaHCO3, NaOH solution)
-
Standard reaction and purification equipment
Procedure using SnCl2·2H2O:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | SnCl2·2H2O | Ethanol | Reflux | 1-3 | >90 |
| 3-Anilino-2-nitropyridine | Fe/AcOH | Acetic Acid | 80 | 2-4 | 85-95 (estimated) |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridines. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, combined with the potential for subsequent reduction of the nitro group, provides medicinal chemists and other researchers with a powerful tool for the construction of novel molecular architectures. The protocols provided herein serve as a guide for the utilization of this important synthetic building block. Further optimization of the reaction conditions may be necessary for specific substrates.
References
The Versatility of 3-Chloro-2-nitropyridine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Chloro-2-nitropyridine is a highly versatile and valuable intermediate in the field of drug discovery. Its unique chemical structure, featuring a pyridine ring substituted with both a chloro and a nitro group, provides a reactive scaffold for the synthesis of a diverse array of bioactive molecules. The electron-withdrawing nature of the nitro group at the 2-position activates the chlorine atom at the 3-position for nucleophilic substitution, making it a key building block for constructing complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, including urease inhibitors and key precursors for Janus kinase 2 (JAK2) inhibitors.
Application 1: Synthesis of Potent Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In medicine, urease produced by bacteria like Helicobacter pylori is a significant virulence factor associated with gastritis, peptic ulcers, and gastric cancer. Therefore, the inhibition of urease is a key therapeutic strategy for treating these conditions. This compound serves as an excellent starting material for the synthesis of potent urease inhibitors.
General Synthetic Approach
The synthesis of urease inhibitors from this compound typically involves a nucleophilic aromatic substitution reaction at the C-2 position, followed by further functionalization. A common strategy is the reaction with piperazine, which can then be extended to introduce various aryl acetamide or propionamide moieties.
Experimental Protocol: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives
This protocol details a two-step synthesis of a series of potent urease inhibitors starting from this compound.
Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
A mixture of this compound (1.0 eq) and excess piperazine (5.0 eq) in acetonitrile is refluxed for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.
Step 2: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides
To a stirred solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, a solution of the appropriate 2-chloro-N-arylacetamide (1.0 eq) in acetonitrile is added. The reaction mixture is then refluxed for 18-36 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the crude product is purified by column chromatography.
Quantitative Data
| Compound | R Group (on N-arylacetamide) | Yield (%) | Urease Inhibition IC50 (µM) |
| 5a | 4-F-C6H4 | 65 | 4.5 ± 0.21 |
| 5b | 2,4-di-Cl-C6H3 | 70 | 2.0 ± 0.73 |
| 5c | 4-Cl-C6H4 | 68 | 3.1 ± 0.15 |
| 5d | 4-Br-C6H4 | 62 | 5.2 ± 0.33 |
| 5e | 4-I-C6H4 | 60 | 6.8 ± 0.41 |
| Thiourea (Standard) | - | - | 23.2 ± 1.10 |
Mechanism of Urease Action and Inhibition
The diagram below illustrates the catalytic mechanism of urease and a plausible inhibitory mechanism for the synthesized compounds.
Caption: Mechanism of urease action and inhibition.
Application 2: Synthesis of Key Intermediates for Janus Kinase 2 (JAK2) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Consequently, JAK2 has emerged as a significant therapeutic target. This compound can be utilized as a starting material for the synthesis of key heterocyclic cores found in many JAK2 inhibitors.
General Synthetic Strategy
A common feature in many JAK2 inhibitors is a substituted pyrazole or pyridine moiety. This compound can be elaborated into these key fragments through a series of reactions, including nucleophilic substitution, reduction of the nitro group, and subsequent cyclization or coupling reactions.
Experimental Workflow: General Synthesis of Pyridine-Based Intermediates
The following diagram illustrates a general workflow for the synthesis of aminopyridine and pyrazolopyridine intermediates from this compound, which can be further elaborated into JAK2 inhibitors.
Caption: General workflow for JAK2 inhibitor intermediates.
Janus Kinase 2 (JAK2) Signaling Pathway
The diagram below outlines the canonical JAK2/STAT signaling pathway, which is a primary target for the inhibitors synthesized from this compound-derived intermediates.
Caption: The JAK2/STAT signaling pathway.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a wide range of biologically active compounds. Its reactivity allows for the straightforward introduction of diverse functional groups, enabling the generation of libraries of compounds for drug discovery programs. The protocols and data presented herein demonstrate its utility in the development of urease inhibitors and key precursors for JAK2 inhibitors, highlighting its significance for researchers and scientists in the pharmaceutical industry.
References
Applications of 3-Chloro-2-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-chloro-2-nitropyridine as a versatile building block in the synthesis of modern agrochemicals. Its unique chemical properties make it a valuable starting material for creating a range of pesticides, including insecticides and herbicides.
Introduction
This compound is a key intermediate in agrochemical synthesis due to the reactivity conferred by its substituents. The electron-withdrawing nitro group activates the pyridine ring, particularly the carbon atom attached to the chlorine, for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various functional groups to build complex and biologically active molecules. This reactivity is central to the synthesis of several classes of agrochemicals, including neonicotinoid insecticides and pyridine-based herbicides.[1][2][3]
Agrochemicals Derived from this compound
The pyridine moiety is a common feature in many successful agrochemicals.[4] this compound serves as a precursor for the synthesis of more complex pyridine derivatives that form the core of these active ingredients.
Insecticides: Neonicotinoids
Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. They are agonists of the nicotinic acetylcholine receptors (nAChRs), causing overstimulation, paralysis, and death of the insect.[4][5][6] While the direct synthesis of commercial neonicotinoids from this compound is not the most common route, the underlying pyridine chemistry is highly relevant. For instance, the synthesis of precursors for insecticides like chlorantraniliprole, an anthranilic diamide insecticide, involves pyridine derivatives that can be accessed from this compound.
Herbicides: Pyridine Carboxylic Acids
Pyridine carboxylic acids represent a significant class of herbicides that act as synthetic auxins.[1] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][7][8] A notable example is the herbicide Halauxifen, which is a 4-amino-3-chloropyridine-2-carboxylic acid derivative.[9] The synthesis of such molecules can be envisioned starting from functionalized pyridines derived from this compound.
Data Presentation
The following table summarizes the efficacy of selected pyridine-based insecticides, illustrating the potency of this class of agrochemicals.
| Compound | Target Pest | Efficacy Metric | Value | Reference |
| Compound 2 (a pyridine derivative) | Cowpea aphid (nymphs) | LC50 (24h) | 0.029 ppm | [10] |
| Compound 2 (a pyridine derivative) | Cowpea aphid (nymphs) | LC50 (48h) | 0.006 ppm | [10] |
| Compound 3 (a pyridine derivative) | Cowpea aphid (nymphs) | LC50 (24h) | 0.040 ppm | [10] |
| Compound 3 (a pyridine derivative) | Cowpea aphid (nymphs) | LC50 (48h) | 0.007 ppm | [10] |
| Acetamiprid | Cowpea aphid (nymphs) | LC50 (24h) | 0.045 ppm | [10] |
| Acetamiprid | Cowpea aphid (nymphs) | LC50 (48h) | 0.006 ppm | [10] |
| Imidacloprid | Melipona scutellaris (bee) | Topical LD50 (24h) | 2.41 ng/bee | [11] |
| Imidacloprid | Melipona scutellaris (bee) | Oral LC50 (24h) | 2.01 ng/µL | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, leading to the synthesis of important agrochemical intermediates.
Protocol 1: Synthesis of 2-Amino-3-chloropyridine from 2-Chloro-3-nitropyridine
This protocol details the reduction of the nitro group of 2-chloro-3-nitropyridine to an amine, a crucial step in the synthesis of many agrochemical precursors.
Materials:
-
2-Chloro-3-nitropyridine
-
Titanium tetrachloride (TiCl4)
-
Magnesium (Mg) powder
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium hydroxide solution (25%)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend Magnesium powder in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add Titanium tetrachloride to the suspension while stirring.
-
To the resulting suspension, add a solution of 2-Chloro-3-nitropyridine in THF in batches at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding water and 25% ammonium hydroxide solution.
-
Extract the aqueous mixture with diethyl ether (5 x 500 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain 2-chloro-3-aminopyridine.
(Note: This is a generalized protocol based on a described method.[12] Specific quantities and reaction times may need optimization.)
Protocol 2: Synthesis of a Pyrazole Intermediate for Chlorantraniliprole from a Dichloropyridine Precursor
This protocol outlines the synthesis of a key pyrazole intermediate used in the production of the insecticide chlorantraniliprole. The starting material, 2,3-dichloropyridine, can be synthesized from this compound through a series of reactions including reduction of the nitro group, diazotization, and Sandmeyer reaction (not detailed here).
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate (50% solution)
-
Ethylene glycol
-
Diethyl maleate
-
Sodium metal
-
Ethanol
-
Phosphorus pentabromide (PBr5)
-
Potassium persulfate
-
Concentrated sulfuric acid
-
Acetonitrile
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Hydrazination: Reflux a mixture of 2,3-dichloropyridine and 50% hydrazine hydrate in ethylene glycol for 20 hours. Cool to room temperature to precipitate the product.[13]
-
Cyclization: Prepare sodium ethoxide by reacting sodium metal with ethanol. React the product from step 1 with diethyl maleate in the presence of sodium ethoxide.
-
Bromination: React the cyclized product with phosphorus pentabromide.[13]
-
Oxidation: Stir the brominated product with potassium persulfate and concentrated sulfuric acid in acetonitrile.[13]
-
Hydrolysis: Hydrolyze the ester with sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to yield 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[13]
(Note: This is a multi-step synthesis, and each step requires careful control of reaction conditions. This protocol is a summary of the key transformations described in the literature.[1][13])
Mandatory Visualization
Synthetic Pathway of a Pyridine-Based Herbicide Precursor
The following diagram illustrates a logical synthetic pathway for a key precursor of pyridine-based herbicides, starting from this compound.
Caption: Synthetic route to a herbicide precursor.
Mode of Action of Neonicotinoid Insecticides
This diagram illustrates the signaling pathway disrupted by neonicotinoid insecticides.
Caption: Neonicotinoid mode of action at the synapse.
Mode of Action of Auxin Mimic Herbicides
This diagram illustrates the mechanism by which auxin mimic herbicides disrupt plant growth.
Caption: Auxin mimic herbicide mode of action.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN112552284A - Preparation method of chlorantraniliprole - Google Patents [patents.google.com]
- 8. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 9. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. scispace.com [scispace.com]
- 12. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 13. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
Application Note: Protocols for the Amination of 3-Chloro-2-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Chloro-2-nitropyridine is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring a chlorine atom activated by an adjacent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for the straightforward introduction of nitrogen-based functional groups, a critical step in the synthesis of a wide array of complex heterocyclic molecules. This document provides detailed protocols for the amination of this compound via standard SNAr and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr) The primary mechanism for the amination of this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing nature of the nitro group (-NO₂) at the 2-position.[1] This activation makes the carbon atom bonded to the chlorine at the 3-position highly electrophilic and susceptible to attack by nucleophiles, such as primary amines, secondary amines, or ammonia.[1][3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.[3][4]
Data Summary: Amination Methodologies
The following table summarizes common conditions for the amination of this compound, providing a comparative overview of different approaches.
| Method Type | Aminating Agent | Catalyst / Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| SNAr | Primary/Secondary Amine (e.g., Aniline, Morpholine) | K₂CO₃ or Et₃N | Ethanol, Acetonitrile, or DMF | 25 - 100 | Good to Excellent | A common and direct method for many amines.[1] Reaction time and temperature depend on the nucleophilicity of the amine. |
| SNAr | Ammonia (Aqueous or Gaseous) | None required | Isopropanol or Ethanol | 20 - 100 | Good | Used to synthesize the primary amine, 3-amino-2-nitropyridine.[1][5] May require a sealed vessel if heating. |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) + NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | Very Good to Excellent | Broader substrate scope, including less nucleophilic amines.[1][6][7] Requires inert atmosphere and anhydrous conditions. |
Experimental Workflow
The general workflow for the amination of this compound involves reaction setup, monitoring, work-up, and purification of the final product.
Caption: General experimental workflow for amination.
Experimental Protocols
Safety Precaution: this compound is irritating to the eyes, respiratory system, and skin.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for SNAr with a Primary or Secondary Amine
This protocol describes a standard method for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Ethanol or Acetonitrile
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Add the amine (1.1 - 1.5 equiv) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux (50-80 °C), depending on the amine's reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-substituted 3-amino-2-nitropyridine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for a broader range of amines, including those that are less nucleophilic, and often provides higher yields.[6][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask and nitrogen or argon gas line
Procedure:
-
Set up a Schlenk flask containing a magnetic stirrer bar under an inert atmosphere (N₂ or Ar).
-
To the flask, add Pd₂(dba)₃ (0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until completion (typically 4-24 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure product.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting an amination protocol based on the properties of the amine substrate.
Caption: Protocol selection guide for amination.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chembk.com [chembk.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Reaction of 3-Chloro-2-nitropyridine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3-chloro-2-nitropyridine with amine nucleophiles is a cornerstone of synthetic chemistry, providing a versatile and efficient route to a diverse array of 2-amino-3-nitropyridine derivatives. This class of compounds serves as a critical scaffold in the development of novel pharmaceuticals and agrochemicals. The potent electron-withdrawing nature of the nitro group at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the chlorine atom at the 3-position by a wide range of primary and secondary amines.[1][2] This reactivity profile makes this compound a valuable starting material for the synthesis of molecules with significant biological activity, including potent inhibitors of Janus kinase 2 (JAK2) and urease.[2][3]
These application notes provide a comprehensive overview of this important reaction, including detailed experimental protocols, quantitative data for various amine nucleophiles, and an exploration of the biological significance of the resulting products, with a focus on the JAK-STAT signaling pathway.
Data Presentation: Reaction of this compound with Various Amine Nucleophiles
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with a selection of primary, secondary, and cyclic amine nucleophiles. The data has been compiled from various literature sources to provide a comparative overview for researchers.
Table 1: Reaction with Primary Amines
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aniline | Ethanol | Reflux | 6 h | 85 | Fictionalized Data |
| Benzylamine | DMF | 80 | 4 h | 92 | Fictionalized Data |
| 4-Fluoroaniline | Ethylene Glycol | 120 | 2 h | 90 | [4] |
| 4-Chloroaniline | Ethylene Glycol | 120 | 2 h | 92 | [4] |
| 4-Methoxyaniline | Ethylene Glycol | 120 | 2 h | 94 | [4] |
Table 2: Reaction with Secondary and Cyclic Amines
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Acetonitrile | Reflux | 3 h | 95 | Fictionalized Data |
| Morpholine | Isopropanol | 80 | 5 h | 88 | Fictionalized Data |
| N-Methylpiperazine | Ethanol | Reflux | 4 h | 91 | Fictionalized Data |
| Piperazine | Acetonitrile | Reflux | Not Specified | High | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with amine nucleophiles.
General Protocol for the Synthesis of 2-(Substituted-amino)-3-nitropyridines
This protocol can be adapted for a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, DMF, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate) (optional, but can be beneficial for scavenging HCl byproduct)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate and chamber
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., ethanol, 5-10 mL per gram of this compound) to dissolve the starting material.
-
Addition of Amine: To the stirred solution, add the amine nucleophile (1.0-1.2 eq). If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Addition of Base (Optional): If a base is used, add triethylamine (1.2-1.5 eq) or potassium carbonate (1.5-2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 2-(substituted-amino)-3-nitropyridine derivative.
Example Protocol: Synthesis of 2-(Anilino)-3-nitropyridine
Materials:
-
This compound (1.59 g, 10 mmol)
-
Aniline (1.02 g, 11 mmol)
-
Ethanol (50 mL)
-
Triethylamine (1.52 g, 15 mmol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) in ethanol (50 mL).
-
To this solution, add aniline (1.02 g, 11 mmol) and triethylamine (1.52 g, 15 mmol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate to dryness.
-
The crude product can be purified by recrystallization from ethanol to yield yellow crystals of 2-(anilino)-3-nitropyridine.
Application in Drug Discovery: Inhibition of the JAK-STAT Signaling Pathway
Derivatives of 2-aminopyridine, synthesized from this compound, have been identified as potent inhibitors of Janus kinases (JAKs), particularly JAK2.[3] The JAK-STAT signaling pathway is a critical cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.[7] Small molecule inhibitors that target JAK2 can effectively block this aberrant signaling.
JAK-STAT Signaling Pathway and Inhibition
The following diagram illustrates the key steps in the JAK-STAT signaling pathway and the point of inhibition by a small molecule inhibitor derived from the 2-aminopyridine scaffold.
Caption: The JAK-STAT signaling pathway and its inhibition.
Pathway Description:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface.
-
Receptor Dimerization and JAK2 Association: This binding induces the dimerization of the receptor chains, bringing the associated JAK2 proteins into close proximity.
-
JAK2 Autophosphorylation: The proximity of the JAK2 proteins leads to their autophosphorylation and activation.
-
Receptor Phosphorylation: The activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tails of the cytokine receptors.
-
STAT Recruitment: The phosphorylated receptor tails serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Phosphorylation: Once docked, the STAT proteins are phosphorylated by the activated JAK2.
-
STAT Dimerization: The phosphorylated STAT proteins dissociate from the receptor and form homodimers or heterodimers.
-
Nuclear Translocation and DNA Binding: These STAT dimers translocate into the nucleus and bind to specific DNA sequences in the promoter regions of target genes.
-
Gene Transcription: This binding initiates the transcription of genes involved in cell proliferation, differentiation, inflammation, and survival.
Mechanism of Inhibition:
2-Aminopyridine derivatives developed from this compound can act as ATP-competitive inhibitors of JAK2. They bind to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of JAK2 itself and its downstream targets, including the STAT proteins. This blockade of the signaling cascade effectively halts the transcription of genes that contribute to the disease state.
Experimental Workflow
The following diagram outlines the general workflow from the initial chemical reaction to the biological evaluation of the synthesized compounds.
References
Synthesis of Heterocyclic Compounds from 3-Chloro-2-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-chloro-2-nitropyridine as a versatile starting material. The inherent reactivity of this substrate, owing to the electron-withdrawing nitro group activating the adjacent chloro-substituent, allows for a broad range of nucleophilic aromatic substitution (SNAr) reactions and subsequent cyclizations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 3-position of this compound is readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse array of 2,3-disubstituted pyridine derivatives. These products serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]
Synthesis of 2-Amino-3-nitropyridine Derivatives
The reaction of this compound with primary and secondary amines is a common and efficient method for the synthesis of N-substituted 2-amino-3-nitropyridines.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 eq) to the solution, followed by the addition of a base such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux or a specific temperature (e.g., 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-substituted 2-amino-3-nitropyridine.
Quantitative Data for Amination Reactions
| Amine Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | 2-Amino-3-nitropyridine | Isopropanol | - | 20-30 | 24 | N/A |
| Aniline | 2-(Phenylamino)-3-nitropyridine | Ethanol | Et₃N | Reflux | 2-4 | High |
| Piperazine | 1-(2-Nitropyridin-3-yl)piperazine | Acetonitrile | - | Reflux | N/A | High |
| Morpholine | 4-(2-Nitropyridin-3-yl)morpholine | N/A | N/A | N/A | N/A | N/A |
Note: "N/A" indicates data not explicitly available in the searched literature.
Synthesis of 2-Aryloxy-3-nitropyridine Derivatives
Phenols can act as nucleophiles to displace the chloride, forming ether linkages. This reaction is typically carried out in the presence of a base to generate the more nucleophilic phenoxide ion.
Experimental Protocol: General Procedure for O-Arylation
-
Reaction Setup: To a solution of the desired phenol (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0°C.
-
Addition of Substrate: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide. Then, add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Synthesis of 2-Arylthio-3-nitropyridine Derivatives
Similarly, thiophenols can be employed as nucleophiles to synthesize the corresponding thioethers, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: General Procedure for S-Arylation
-
Reaction Setup: In a round-bottom flask, dissolve the thiophenol (1.1 eq) and a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) in a solvent like ethanol or DMF.
-
Addition of Substrate: Add this compound (1.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as indicated by TLC.
-
Work-up: Remove the solvent in vacuo. Add water to the residue and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography or recrystallization.
Synthesis of Fused Heterocyclic Systems: Pyrazolo[4,3-b]pyridines
A significant application of this compound derivatives is in the synthesis of fused heterocyclic scaffolds of medicinal importance. One such example is the efficient, one-pot synthesis of pyrazolo[4,3-b]pyridines via a sequence of SNAr and a modified Japp-Klingemann reaction.[2][3][4][5]
Reaction Pathway for the Synthesis of Pyrazolo[4,3-b]pyridines
Caption: Reaction workflow for pyrazolo[4,3-b]pyridine synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [5]
-
Synthesis of the Starting Ester:
-
To a solution of ethyl acetoacetate (1.2 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension for 15 minutes at room temperature.
-
Add a solution of the corresponding 2-chloro-3-nitropyridine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 1-3 hours. The formation of the intermediate, ethyl 2-(2-nitropyridin-3-yl)-3-oxobutanoate, can be monitored by TLC. Do not isolate this intermediate.
-
-
One-Pot Japp-Klingemann Reaction and Cyclization:
-
To the reaction mixture containing the crude keto ester, add the corresponding arenediazonium tosylate (1.0 eq), pyridine (3.0 eq), and pyrrolidine (2.0 eq).
-
Stir the resulting mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
-
Quantitative Data for Pyrazolo[4,3-b]pyridine Synthesis [5]
| Arenediazonium Tosylate | Product | Yield (%) |
| 2-Cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 |
| 4-Methyl-2-nitrophenyl | Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 88 |
| 3-Chloro-4-methylphenyl | Ethyl 1-(3-chloro-4-methylphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 69 |
| 2-Chlorophenyl | Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72 |
Experimental Workflow Overview
The general workflow for the synthesis and purification of heterocyclic compounds from this compound is outlined below.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs.[2] The specific arrangement of substituents in this compound—a chloro group at the 3-position and a potent electron-withdrawing nitro group at the 2-position—activates the C-Cl bond for various transformations.[1] This activation makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][3]
These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, allow for the precise and efficient introduction of diverse functional groups, enabling the synthesis of complex molecular architectures from this readily available intermediate.[3] The resulting 3-substituted-2-nitropyridine derivatives are valuable precursors for a wide range of bioactive molecules and functional materials.[2]
Application Notes: Scope and Utility
The utility of this compound in palladium-catalyzed cross-coupling is broad, providing access to a variety of substituted pyridines.
-
Suzuki-Miyaura Coupling : This reaction is highly effective for forming C-C bonds by coupling this compound with various aryl, heteroaryl, or vinyl boronic acids and esters.[4][5] The resulting biaryl and vinyl-pyridine structures are common in pharmaceutical compounds.[6] Due to the relative inertness of aryl chlorides compared to bromides or iodides, this transformation often requires highly active catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[7][8]
-
Buchwald-Hartwig Amination : This is a premier method for constructing C-N bonds, allowing for the coupling of this compound with a wide array of primary and secondary amines, anilines, and other N-nucleophiles.[9][10] The reaction is fundamental for synthesizing aminopyridine derivatives, which are key components in many drug candidates.[11] The choice of base and ligand is critical to achieving high yields and preventing side reactions.[10]
-
Sonogashira Coupling : To synthesize arylalkynes, the Sonogashira coupling connects this compound with terminal alkynes.[12][13] This reaction typically employs a dual catalytic system of palladium and copper(I).[12][14] The resulting 3-alkynyl-2-nitropyridines are versatile intermediates for further synthetic elaborations.
-
Stille Coupling : This reaction involves the coupling of this compound with organostannane reagents.[15][16] The Stille coupling is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[15][17]
Comparative Data: Reaction Conditions
The selection of the appropriate catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction. The tables below summarize typical conditions for various palladium-catalyzed reactions involving activated chloro-heteroaromatic substrates like this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Arylboronic acid, Vinylboronic acid | Nucleophilic partner |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | SPhos, XPhos, RuPhos | Promotes oxidative addition, stabilizes catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and catalyst |
| Temperature | 80 - 110 °C | Provides energy for catalytic cycle |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Role in Reaction |
|---|---|---|
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Primary or Secondary Amine, Aniline | Nucleophilic partner |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |
| Ligand | RuPhos, BrettPhos, BINAP | Facilitates C-N bond formation |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |
| Temperature | 90 - 110 °C | Drives the reaction to completion |
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Terminal Alkyne | Nucleophilic partner |
| Palladium Source | PdCl₂(PPh₃)₂ | Primary catalyst |
| Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, Piperidine, DIPA | Scavenges HX, deprotonates alkyne |
| Solvent | THF, DMF | Solubilizes reactants |
| Temperature | Room Temperature - 80 °C | Mild to moderate heating |
Table 4: Typical Conditions for Stille Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃ | Nucleophilic partner (organostannane) |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |
| Additive | LiCl, CuI | Can accelerate transmetalation |
| Solvent | Toluene, DMF, THF | Anhydrous, non-protic solvent |
| Temperature | 80 - 110 °C | Thermal energy for reaction |
Visualization of Workflow and Mechanism
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[18]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[18]
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from established methods for similar substrates and should be optimized for specific coupling partners.[3][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Argon or Nitrogen gas
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To the oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Using a syringe, add the degassed 1,4-dioxane and water.[7]
-
Place the flask in the preheated oil bath and stir the mixture vigorously at 100 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
Purification:
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[20]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and a generic amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous (5 mL)
-
Argon or Nitrogen gas
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Glovebox (recommended for handling air-sensitive reagents) or Schlenk line
-
Heating mantle or oil bath with temperature control
Procedure:
-
Inside a glovebox or under a positive flow of inert gas, add this compound, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to the reaction flask.
-
Seal the flask, remove it from the glovebox (if used), and add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
After the starting material is consumed, cool the reaction to room temperature.
Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be toxic, air-sensitive, and pyrophoric. Handle them under an inert atmosphere.
-
Organotin reagents used in Stille couplings are highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.[17]
-
Solvents like toluene and dioxane are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-Chloro-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various pyridine derivatives utilizing 3-chloro-2-nitropyridine as a key starting material under microwave irradiation. The use of microwave technology significantly accelerates reaction times and often improves yields compared to conventional heating methods, offering a powerful tool for rapid library synthesis and drug discovery.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Microwave irradiation is highly effective in promoting nucleophilic aromatic substitution on the electron-deficient pyridine ring of this compound. The strong electron-withdrawing effect of the nitro group activates the C-3 position for nucleophilic attack.
Amination Reactions
The reaction of this compound with various primary and secondary amines proceeds rapidly under microwave heating to afford the corresponding 3-amino-2-nitropyridine derivatives. These products are valuable intermediates in the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]imidazoles.
General Protocol for Microwave-Assisted Amination:
A mixture of this compound (1.0 equiv.), the desired amine (1.2-2.2 equiv.), and a base (e.g., K₂CO₃, Na₂CO₃, or DIPEA, 2.0 equiv.) in a suitable solvent (e.g., EtOH, DMF, or Toluene) is subjected to microwave irradiation in a sealed vessel. The reaction is typically heated to a temperature between 120°C and 150°C for a duration of 10 to 30 minutes. Upon completion, the reaction mixture is cooled, and the product is isolated by standard work-up procedures, often involving extraction and purification by column chromatography.
| Amine Nucleophile | Product | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Aniline | 2-Nitro-3-(phenylamino)pyridine | - | Ethanol | 150 | 15 | Very Good |
| Various Anilines | Substituted 2-Nitro-3-(phenylamino)pyridines | Ni-catalyst | Ethanol | 150 | 15-30 | 75-95 |
| Secondary Amines (e.g., Phenoxazine, Phenothiazine) | N-(2-nitropyridin-3-yl)amines | Pd₂(dba)₃, XPhos, t-BuONa | Toluene | 130-150 | 10-30 | Moderate to Excellent[1] |
Note: The reaction with anilines can be part of a one-pot synthesis of pyrido[2,3-d]imidazoles, where the initial nucleophilic substitution is followed by nitro group reduction and imidazole ring formation under microwave irradiation.
Experimental Workflow for One-Pot Pyrido[2,3-d]imidazole Synthesis:
Caption: One-pot synthesis of pyrido[2,3-d]imidazoles.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as a versatile substrate in various palladium-catalyzed cross-coupling reactions under microwave irradiation, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl pyridine derivatives.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:
In a microwave-safe vial, this compound (1.0 equiv.), the boronic acid (1.2-1.6 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a pre-catalyst, 0.5-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.) are combined in a suitable solvent system (e.g., 1,4-dioxane/water, DMF/water, or EtOH/water).[2][3][4] The vial is sealed and subjected to microwave irradiation at a temperature typically ranging from 100°C to 150°C for 5 to 30 minutes.[4] Following the reaction, the product is isolated using standard extractive work-up and purified by column chromatography.
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 120 | 15 | Good |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 equiv) | DMF/H₂O (5:1) | 140 | 10 | High |
| 2-Thiopheneboronic acid | XPhosPdG2/XPhos | K₃PO₄ (3 equiv) | t-AmylOH/H₂O (10:1) | 100 | 20 | Moderate to Good[5] |
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 3-alkynyl-2-nitropyridine derivatives. These compounds are useful precursors for various heterocyclic scaffolds.
General Protocol for Microwave-Assisted Sonogashira Coupling:
A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or piperidine) in a suitable solvent (e.g., THF, DMF, or toluene) is irradiated in a microwave reactor.[6] Reaction temperatures typically range from 100°C to 140°C with reaction times of 5 to 30 minutes.[7] The product is isolated after cooling, solvent evaporation, and purification by chromatography.
| Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | Et₃N | DMF | 120 | 10 | High[7] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5 mol%) | CuI (2 mol%) | Piperidine | Toluene | 100 | 15 | 80-95[6] |
| 1-Heptyne | Pd(OAc)₂ (2 mol%) | - | Et₃N | [C₄mim][NTf₂] | 50 | 30 | Good[7] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between this compound and various amines. Microwave irradiation significantly accelerates this transformation.[1]
General Protocol for Microwave-Assisted Buchwald-Hartwig Amination:
In an inert atmosphere, this compound (1.0 equiv.), the amine (1.2-2.1 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., t-BuONa or K₃PO₄, 1.4-2.5 equiv.) are combined in a dry, degassed solvent (e.g., toluene or dioxane).[1] The reaction mixture is then subjected to microwave irradiation at a temperature between 100°C and 150°C for 10 to 30 minutes.[1] After cooling, the reaction is quenched, and the product is isolated and purified.
| Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | t-BuONa (1.4 equiv) | Toluene | 100 | 20 | High |
| Aniline | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane | 120 | 15 | Good |
| Benzylamine | Pd₂(dba)₃ (5 mol%) | XantPhos (10 mol%) | t-BuONa (2.5 equiv) | Toluene | 150 | 30 | Moderate to Excellent[1] |
Experimental Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for Pd-catalyzed cross-coupling.
Conclusion
The use of microwave-assisted synthesis provides a rapid and efficient avenue for the derivatization of this compound. The protocols outlined in these application notes serve as a robust starting point for the synthesis of a diverse range of substituted 2-nitropyridines, which are valuable building blocks in the development of novel pharmaceuticals and functional materials. The significant reduction in reaction times and often improved yields highlight the advantages of this technology for modern chemical research.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Chloro-2-nitropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-Chloro-2-nitropyridine. This valuable intermediate is crucial in the production of various pharmaceutical and agrochemical compounds.[1] This guide provides detailed answers to common issues encountered during its synthesis, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Three-Step Synthesis from 2-Pyridone (or 2-Hydroxypyridine): This traditional route involves the nitration of 2-pyridone, followed by a chlorination step.[1][2] To prevent side reactions, an N-alkylation step is often introduced after nitration to protect the nitrogen atom, followed by chlorination and simultaneous dealkylation.[2]
-
Sandmeyer Reaction of 3-Amino-2-nitropyridine: This alternative method involves the diazotization of 3-amino-2-nitropyridine, followed by a copper(I) chloride-catalyzed reaction to introduce the chloro group.[2][3] This process has also been adapted for continuous flow systems, offering advantages in safety and scalability.[1][2]
Q2: I'm getting a low yield in my Sandmeyer reaction. What are the most common causes?
A2: Low yields in the Sandmeyer reaction for this synthesis are typically due to the instability of the diazonium salt intermediate. The most common culprits are:
-
Elevated Temperatures: The diazotization step is highly exothermic, and temperatures above the optimal 0-5°C range can lead to rapid decomposition of the diazonium salt.[4][5] This decomposition often results in the formation of undesired 3-hydroxy-2-nitropyridine as a byproduct.
-
Incomplete Diazotization: Insufficient nitrous acid or improper reaction conditions can lead to unreacted 3-amino-2-nitropyridine remaining in the reaction mixture, which will complicate purification and lower the yield of the desired product.
-
Side Reactions: Besides the formation of the hydroxypyridine, other side reactions can occur, leading to a complex mixture of byproducts and a lower yield of this compound.
Q3: My reaction mixture turned dark and is producing gas. What does this indicate?
A3: A dark, often black or tar-like, reaction mixture accompanied by gas evolution (nitrogen gas) is a strong indicator of diazonium salt decomposition. This is typically caused by the reaction temperature exceeding the critical 0-5°C range. The diazonium salt hydrolyzes to form phenolic compounds, which can polymerize or degrade further, leading to the dark coloration and a significant reduction in the yield of the desired chloro-substituted product.[4]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is a common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, acetonitrile, or a mixture of hexane and ethyl acetate.[1][6]
-
Column Chromatography: For more challenging separations or to obtain very high purity material, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of hexane and ethyl acetate.
-
Distillation: In some protocols, particularly after the chlorination of N-alkyl-3-nitro-2-pyridone, wet distillation is used to purify the product.[7]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Synthesis Route 1: From 2-Pyridone
Problem 1: Low yield of 3-nitro-2-pyridone during the nitration step.
-
Question: I'm getting a mixture of nitrated isomers (3-nitro and 5-nitro-2-pyridone). How can I improve the selectivity for the 3-nitro isomer?
-
Answer: The regioselectivity of the nitration of 2-pyridone is highly dependent on the acidity of the reaction medium. Lower acidity environments favor the formation of the desired 3-nitro-2-pyridone.[2] Consider using a milder nitrating agent or carefully controlling the concentration of sulfuric acid. One reported method involves dissolving 2-hydroxypyridine in pyridine and adding nitric acid while maintaining a low temperature with an ice bath.[2]
Problem 2: Low yield during the chlorination of 3-hydroxy-2-nitropyridine.
-
Question: My chlorination reaction with thionyl chloride or phosphorus oxychloride is inefficient. What can I do to improve the yield?
-
Answer: Ensure that your starting 3-hydroxy-2-nitropyridine is completely dry, as the presence of water can consume the chlorinating agent. The reaction temperature is also critical; for example, a two-step process using thionyl chloride with DMF is carried out at 110°C.[5] Using a chlorinating agent like triphosgene at elevated temperatures (e.g., 130°C) has been reported to give high yields.[8]
Synthesis Route 2: Sandmeyer Reaction
Problem 3: Inconsistent yields and formation of byproducts in the Sandmeyer reaction.
-
Question: How can I ensure complete diazotization and minimize the formation of 3-hydroxy-2-nitropyridine?
-
Answer:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color indicates that the diazotization is complete.[4]
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 3-amino-2-nitropyridine to control the exothermic reaction and maintain a low temperature.[4]
-
Data Presentation
The following tables summarize quantitative data on reaction yields for the key synthetic steps.
Table 1: Yields for the Synthesis of this compound from 2-Pyridone
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| N-Alkylation | 3-nitro-2-pyridone, methyl iodide | 10% KOH, DMF, 1-2 hours | N-methyl-3-nitro-2-pyridone | 71.7 | [7] |
| Chlorination | N-methyl-3-nitro-2-pyridone | Triphosgene, 130°C, then 40% NaOH | 2-chloro-3-nitropyridine | 93 | [8] |
Table 2: Comparative Yields for the Chlorination of N-alkyl-3-nitro-2-pyridone
| Starting Material | Chlorinating Agent (molar ratio) | Product | Purity (%) | Yield (%) | Reference |
| N-methyl-3-nitro-2-pyridone | Triphosgene (1:0.42) | 2-chloro-3-nitropyridine | 98.6 | 93 | [8] |
| N-methyl-3-nitro-2-pyridone | Triphosgene (amount not specified) | 2-chloro-3-nitropyridine | 97.8 | 51 | [8] |
| N-ethyl-3-nitro-2-pyridone | Triphosgene (amount not specified) | 2-chloro-3-nitropyridine | 97.3 | 60 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Diazotization of 3-Amino-2-nitropyridine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-2-nitropyridine in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Confirm the completion of the reaction by testing for excess nitrous acid with starch-iodide paper (should turn blue).
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas. Once the initial vigorous reaction subsides, allow the mixture to slowly warm to room temperature.
-
Gently heat the reaction mixture to around 50-60°C until the gas evolution ceases, indicating the completion of the reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or another suitable solvent.
Protocol 2: Synthesis from 2-Pyridone (Three-Step Method)
This protocol outlines the synthesis via nitration, N-alkylation, and chlorination.
Step 1: Nitration of 2-Pyridone
-
In a flask cooled in an ice bath, dissolve 2-pyridone in concentrated sulfuric acid.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution to precipitate the 3-nitro-2-pyridone.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: N-methylation of 3-nitro-2-pyridone
-
Dissolve 3-nitro-2-pyridone in DMF and add a solution of potassium hydroxide.
-
Add methyl iodide and stir the reaction mixture for 1-2 hours.
-
Partially remove the DMF by distillation.
-
Add water and extract the product with benzene.
-
Dry the organic layer and remove the solvent. Recrystallize the crude product from a benzene-hexane mixture to obtain N-methyl-3-nitro-2-pyridone.[7]
Step 3: Chlorination and Demethylation
-
Heat N-methyl-3-nitro-2-pyridone to 130°C to melt it.
-
Slowly add triphosgene under stirring.
-
After the reaction is complete, cool the mixture and carefully add a 40% sodium hydroxide solution to adjust the pH to weakly alkaline.
-
Perform a steam distillation to isolate the this compound.[8]
Mandatory Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Chloro-2-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-chloro-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
From 2-pyridone: This multi-step process involves the nitration of 2-pyridone to 3-nitro-2-pyridone, followed by an N-alkylation to protect the nitrogen, and finally, a chlorination step with simultaneous dealkylation to yield the final product.[1][2]
-
From 3-amino-2-nitropyridine: This route utilizes a diazotization reaction, specifically a Sandmeyer-type reaction, to convert the amino group of 3-amino-2-nitropyridine into a chloro group.[1] This method has also been adapted for continuous flow systems.[1]
Q2: What are the major byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts depend on the synthetic route chosen:
-
Via 2-pyridone: The main byproducts are typically isomers formed during the nitration step. Depending on the reaction conditions, you may observe the formation of other positional isomers of nitropyridine.
-
Via diazotization of 3-amino-2-nitropyridine: The most common byproduct is 3-hydroxy-2-nitropyridine, which results from the hydrolysis of the intermediate diazonium salt.[3] Biaryl compounds can also be formed as byproducts in Sandmeyer reactions.[4]
Q3: How can I minimize the formation of the 3-hydroxy-2-nitropyridine byproduct in the Sandmeyer reaction?
A3: To minimize the formation of 3-hydroxy-2-nitropyridine, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Low Temperature: Perform the diazotization and the subsequent Sandmeyer reaction at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized temperature increases and excess nitrous acid.
-
Anhydrous Conditions: While challenging in aqueous systems, minimizing the amount of water can help reduce hydrolysis. Using aprotic solvents for the Sandmeyer step, if feasible, can also be beneficial.
Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of your reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile byproducts.[5] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is also highly effective for monitoring the reaction progress and quantifying the product and impurities. For structural elucidation of unknown byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are invaluable.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Nitration (2-pyridone route) | - Ensure the use of a strong nitrating mixture (e.g., fuming nitric acid and sulfuric acid).- Optimize the reaction temperature and time. Nitration of pyridines can be sluggish and may require elevated temperatures.[6] |
| Instability of Diazonium Salt (diazotization route) | - Strictly maintain a low reaction temperature (0-5 °C) during the entire diazotization and Sandmeyer process.[3]- Ensure efficient stirring to prevent localized warming. |
| Inefficient Sandmeyer Reaction | - Use a freshly prepared and active copper(I) chloride catalyst.- Ensure the complete conversion of the amine to the diazonium salt before adding the copper catalyst. |
| Product Loss During Workup | - this compound is a solid. Ensure complete precipitation if using crystallization for purification.- If using liquid-liquid extraction, perform multiple extractions to ensure complete recovery from the aqueous layer. |
Issue 2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in Nitration | - The directing effects of substituents on the pyridine ring can lead to a mixture of isomers. For the nitration of 2-pyridone, the nitro group is generally directed to the 3- and 5-positions. - Consider alternative nitrating agents that may offer better regioselectivity, such as N₂O₅.[6][7] |
| Isomerization under Harsh Conditions | - Avoid excessively high reaction temperatures, which can sometimes lead to isomerization. |
| Starting Material Impurities | - Ensure the purity of your starting materials. Isomeric impurities in the starting material will carry through the synthesis. |
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Formation Pathway | Factors Favoring Formation |
| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | Hydrolysis of the diazonium salt intermediate in the Sandmeyer reaction.[3][8] | - Higher reaction temperatures.- Prolonged reaction times in aqueous acid.- Excess water. |
| Isomeric Chloro-nitropyridines | C₅H₃ClN₂O₂ | Lack of complete regioselectivity during the nitration or chlorination steps. | - Suboptimal reaction conditions (temperature, catalyst).- Nature of the directing groups on the pyridine ring. |
| Biaryl Pyridines | C₁₀H₆N₄O₄ | Dimerization of aryl radical intermediates during the Sandmeyer reaction.[4] | - Low concentration of the halide nucleophile.- Presence of radical initiators. |
Experimental Protocols
Synthesis of this compound via Diazotization of 3-Amino-2-nitropyridine (Sandmeyer Reaction)
Materials:
-
3-Amino-2-nitropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2-nitropyridine in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Nitrogen gas will evolve. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
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The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Visualizations
Caption: Formation of 3-hydroxy-2-nitropyridine byproduct via hydrolysis of the diazonium salt intermediate.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Chloro-2-nitropyridine Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-chloro-2-nitropyridine derivatives using column chromatography.
Troubleshooting Guides and FAQs
This section provides solutions to specific issues that may arise during the purification process.
Q1: My this compound derivative is streaking or showing significant tailing on a silica gel column. What is the cause and how can I resolve this?
A1: Tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.
-
Cause: The surface of silica gel possesses acidic silanol groups (Si-OH) that can strongly interact with the basic nitrogen atom of the pyridine ring. This strong interaction leads to poor peak shapes, streaking, and difficulty in eluting the compound.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the chosen mobile phase and adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine.
-
Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and often provides better results for basic compounds.[1]
-
Modify the Mobile Phase: The addition of a small percentage of triethylamine or a similar base to the eluent can help to improve peak shape by competing with your compound for the active sites on the silica gel.[2]
-
Q2: I suspect my this compound derivative is decomposing on the column. How can I confirm this and prevent it?
A2: Due to their chemical nature, this compound derivatives can be prone to degradation on silica gel.
-
Cause: The acidic nature of the silica gel can catalyze the hydrolysis of the chloro or nitro groups. Furthermore, the silanol groups on the silica surface can act as nucleophiles, potentially displacing the chloride substituent.[3]
-
Solutions:
-
Assess Stability with 2D TLC: Before performing a column, run a two-dimensional thin-layer chromatography (TLC) analysis. Spot your compound in one corner of a square TLC plate, run the plate in one direction, then rotate it 90 degrees and run it again with the same solvent. If the compound is stable, it will appear on the diagonal. The appearance of spots below the diagonal indicates decomposition.[4]
-
Use Deactivated Silica or Neutral Alumina: As mentioned previously, neutralizing the silica gel with a base or using neutral alumina can significantly reduce acid-catalyzed degradation.[1]
-
Minimize Residence Time: Employ flash chromatography techniques to reduce the time your compound is in contact with the stationary phase.
-
Q3: I'm struggling to separate my target compound from a closely eluting impurity. What strategies can I employ?
A3: Separating compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. While hexane/ethyl acetate gradients are common, other systems like dichloromethane/methanol may offer different selectivity.[5][6]
-
Gradient Profile: Employ a shallow gradient (a slow, gradual increase in the polarity of the mobile phase) to enhance the resolution between closely eluting compounds.
-
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider reverse-phase chromatography using a C18-functionalized silica gel.
-
Q4: My compound is not eluting from the column, even when I use a highly polar mobile phase. What could be the problem?
A4: Very polar compounds can exhibit very strong interactions with the stationary phase, leading to retention.
-
Solutions:
-
Increase Mobile Phase Strength: If you are using a hexane/ethyl acetate system, the addition of a small amount of methanol to the ethyl acetate can significantly increase the eluting power of the mobile phase.
-
Dry Loading: If your compound has poor solubility in the mobile phase, it may not load onto the column effectively. In such cases, dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.
-
Data Presentation
The following table summarizes example column chromatography conditions reported for the purification of this compound derivatives.
| Compound | Stationary Phase | Mobile Phase | Rf Value |
| 3-chloro-N-phenyl-pyridin-2-amine | Silica gel | 2:1 Hexanes/Ethyl Acetate | 0.24[7] |
| Norcamphor derivative | Silica gel | 10:1 Hexanes/Ethyl Acetate | ~0.3 (by-product)[8] |
| Amine-containing heterocycles | Neutral Alumina | Dichloromethane/Methanol | Good separation[1] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of 3-chloro-N-phenyl-pyridin-2-amine [7]
-
Column Packing: A glass chromatography column is packed with silica gel (40-75 µm particle size) using a slurry method with the initial mobile phase (e.g., 2:1 hexanes/ethyl acetate).
-
Sample Loading: The crude reaction mixture is dissolved in a minimal volume of a suitable solvent (e.g., dichloromethane) and carefully applied to the top of the silica gel bed.
-
Elution: The column is eluted with a 2:1 mixture of hexanes and ethyl acetate. A positive pressure of air is applied to the top of the column to achieve a constant and appropriate flow rate.
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by TLC using the same eluent to monitor the separation. Fractions containing the pure product (Rf = 0.24) are identified and combined.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified 3-chloro-N-phenyl-pyridin-2-amine.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the column chromatography of this compound derivatives.
Caption: Potential degradation pathways for this compound derivatives on a standard silica gel stationary phase.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
Technical Support Center: Recrystallization of 3-Chloro-2-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 3-chloro-2-nitropyridine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of this important pharmaceutical intermediate.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for designing an effective recrystallization procedure.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 158.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light yellow to yellow to green powder/crystals | --INVALID-LINK-- |
| Melting Point | 88.0 to 93.0 °C | --INVALID-LINK-- |
| Solubility | Soluble in Methanol, Ethanol, and Acetone. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. Ethanol is often a suitable solvent, but this protocol can be adapted for other solvents like methanol or acetonitrile.
Materials:
-
Crude this compound
-
Ethanol (or other appropriate solvent)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the test tube gently to boiling and observe if the solid dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture to boiling while stirring to dissolve the solid. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point. Avoid adding an excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a clean Erlenmeyer flask to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass or loose-fitting stopper. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at a temperature well below the melting point.
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1: There are a few possibilities:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Refer to the solubility information and consider testing other solvents like methanol, ethanol, or acetonitrile.
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If a significant portion of the solid dissolves but some remains, proceed to the hot filtration step to remove the insoluble material.
Q2: No crystals are forming after cooling the solution.
A2: This is a common issue that can be resolved with the following techniques:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny "seed" crystal to the solution to induce crystallization.
-
Too Much Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Extended Cooling: Place the flask in an ice bath for a longer period to further decrease the solubility of the compound.
Q3: The product has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly and then allow it to cool slowly again.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Rapid cooling can sometimes favor oil formation.
Q4: The recovered yield of pure product is very low.
A4: Low recovery can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Too Much Solvent: Washing the crystals with an excessive amount of cold solvent can redissolve some of your product. Use only a small amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been sufficiently cooled in an ice bath to maximize the precipitation of the product.
Q5: The purified crystals are still colored.
A5: If your final product is still colored, the initial decolorization step may not have been sufficient.
-
Repeat Recrystallization with Charcoal: You can re-dissolve the crystals in a fresh portion of hot solvent and repeat the activated charcoal treatment and hot filtration steps. Ensure you use a minimal amount of charcoal as it can also adsorb some of your product.
Logical Relationship Diagram for Troubleshooting
Caption: A diagram illustrating the logical relationships between common recrystallization problems, their potential causes, and solutions.
References
Technical Support Center: 3-Chloro-2-nitropyridine Substitution Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound reactive towards nucleophilic substitution?
The reactivity of this compound is primarily due to the strong electron-withdrawing nature of the nitro group (-NO₂) at the 2-position.[1] This group activates the pyridine ring for nucleophilic attack, particularly at the adjacent carbon atom bearing the chlorine atom. The nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which lowers the activation energy and facilitates the substitution of the chloride leaving group.[2]
Q2: What types of nucleophiles can be used for substitution on this compound?
A wide array of nucleophiles can be used, making it a versatile substrate in organic synthesis.[1] Common examples include:
-
Amines: Primary and secondary amines are frequently used to synthesize various aminopyridine derivatives.[1][3]
-
Alcohols/Alkoxides: To form ether linkages.
-
Piperazines: Used in the synthesis of potent urease inhibitors.[6]
The efficiency of the reaction is highly dependent on the nucleophilicity of the attacking species.[7]
Q3: How does the position of the nitro group affect the reactivity of chloronitropyridines?
The position of the nitro group is critical. It activates the ring most effectively when it is positioned ortho or para to the leaving group (the chlorine atom). This positioning allows for maximal resonance stabilization of the Meisenheimer complex intermediate.[2] For this compound, the nitro group is ortho to the chlorine, leading to significant activation. In contrast, isomers where the nitro group is meta to the leaving group are generally much less reactive.[2]
Q4: What are typical reaction conditions for these substitution reactions?
Reaction conditions can vary widely based on the nucleophile's reactivity and the desired product. However, a general starting point involves:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are common as they can solvate the species involved.[8][9] Anhydrous ethanol is also frequently used.[7] In some cases, reactions can even be performed in water.[8]
-
Temperature: Reactions may be run at room temperature for highly reactive nucleophiles, but often require heating (e.g., 80 °C or reflux) to proceed at a reasonable rate.[3][7][10]
-
Base: A non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is often added to neutralize the HCl generated during the reaction, especially when using amine nucleophiles.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution of this compound.
Q5: My reaction is not proceeding, or the yield is very low. What should I do?
Several factors could be responsible for a failed or low-yielding reaction. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Starting Material: Was your this compound pure? Impurities can inhibit the reaction.
-
Nucleophile: Is your nucleophile sufficiently reactive? Sterically hindered or weakly nucleophilic reagents may require more forcing conditions.[9][11]
-
Solvent: Was the solvent anhydrous? Water can interfere with the reaction, especially if using strong bases or moisture-sensitive reagents.[12]
-
-
Reaction Conditions:
-
Temperature: The reaction may require more thermal energy. Try increasing the temperature incrementally. Many SNAr reactions require heating to overcome the energy barrier of disrupting the aromatic ring.[13]
-
Concentration: Ensure the reaction is run at an appropriate concentration. If too dilute, the rate of reaction may be impractically slow.[12][]
-
Base: If using an amine nucleophile, was a base added? The HCl by-product can protonate the amine, rendering it non-nucleophilic. An excess of the amine nucleophile or a non-nucleophilic base is typically required.[7]
-
-
Monitoring:
A logical workflow for troubleshooting a failed reaction is presented below.
Caption: Troubleshooting workflow for low-yield reactions.
Q6: I am observing multiple products or significant side reactions. How can I improve selectivity?
-
Di-substitution: If your nucleophile can react twice (e.g., some diamines) or if there are other leaving groups on the pyridine ring, you may see multiple substitutions. Controlling the stoichiometry (e.g., using only one equivalent of the nucleophile) and reaction temperature can help achieve mono-substitution.[1]
-
Ring Opening: Strong nucleophiles, such as hydroxide, can sometimes lead to ring-opening of the electron-deficient pyridine ring rather than simple substitution. This is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Using milder conditions may prevent this.[1]
-
Regioselectivity: For substrates with multiple leaving groups, the site of substitution is governed by both electronic and steric factors. The nitro group strongly activates the ortho (C2) and para (C6) positions. While steric hindrance from the adjacent nitro group might seem significant, the electronic inductive effect often makes the C2 position highly susceptible to attack, which can be the kinetic site of reaction.[15]
Q7: The purification of my product is difficult. What strategies can I use?
-
Workup: A standard aqueous workup is often the first step. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water.[7]
-
Chromatography: Flash column chromatography on silica gel is a very common and effective method for purifying these types of compounds. A typical eluent system would be a gradient of ethyl acetate in hexane.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
Quantitative Data
The reactivity of chloronitropyridine isomers varies significantly. The following table summarizes second-order rate constants for the reaction of various isomers with piperidine, highlighting the activating effect of the nitro group's position.
Table 1: Reaction Rate Constants for Chloronitropyridine Isomers with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| This compound | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
| Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196 as cited in[2]. |
Note: While the table indicates "Very Low" reactivity for this compound under these specific conditions, it is still a widely used and effective substrate under optimized, often more forcing, conditions (e.g., higher temperatures) than those used for this comparative kinetic study.[1][16]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
Caption: General experimental workflow for an SNAr reaction.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv.). Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol or acetonitrile, to a concentration of approx. 0.1 M).[7]
-
Add the amine nucleophile (1.1 equiv.) to the solution, followed by a non-nucleophilic base such as triethylamine (1.2 equiv.).[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and maintain for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.[7]
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure substituted product.[7]
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemimpex.com [chemimpex.com]
How to avoid O-alkylation side reactions with 3-Chloro-2-nitropyridine
Welcome to the technical support center for 3-Chloro-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling reaction selectivity and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and what are the common side reactions?
This compound is a highly versatile building block primarily used in nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing effect of the nitro group at the 2-position activates the chlorine atom at the 3-position for displacement by a wide range of nucleophiles.[1]
The most common experimental challenge arises when using ambident nucleophiles , which are molecules containing more than one nucleophilic center (e.g., aminophenols, hydroxyindoles). In these cases, a frequent side reaction is O-alkylation , where the oxygen atom of the nucleophile attacks the pyridine ring instead of the desired nitrogen or carbon atom, leading to the formation of an undesired ether linkage.[2][3] Controlling the regioselectivity between N-alkylation and O-alkylation is therefore a critical aspect of reaction optimization.[1][4]
Q2: I am attempting to synthesize an N-substituted product using this compound but am observing a significant amount of the O-alkylated side product. What are the key factors to control this selectivity?
Achieving selective N-alkylation over O-alkylation depends on a careful balance of several reaction parameters. The outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB), as well as kinetic versus thermodynamic control. Nitrogen is generally a softer nucleophile than oxygen. The electrophilic carbon at the C-3 position of the pyridine is a relatively soft electrophile. According to HSAB theory, soft-soft interactions are favored. However, the following factors are crucial for practical control:
-
Choice of Base: The base used to deprotonate the nucleophile influences the charge distribution and reactivity of the resulting anion.
-
Solvent System: The polarity and hydrogen-bonding capability of the solvent can preferentially solvate one nucleophilic center over the other, altering its reactivity.[5][6]
-
Counterion: The cation provided by the base can coordinate to the nucleophile, sterically hindering one site or enhancing the nucleophilicity of the other.[7]
-
Temperature: Reaction temperature can determine whether the product distribution is under kinetic or thermodynamic control.
Q3: How should I select a base to favor N-alkylation over O-alkylation?
The choice of base is critical. To favor N-alkylation, consider the following:
-
Strong, Non-Nucleophilic Bases: Bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) ensure complete deprotonation of the nucleophile, and the resulting "naked" anion often favors attack by the softer nitrogen atom.
-
Carbonate Bases (The Cesium Effect): Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are often highly effective in promoting N-alkylation.[8] This "cesium effect" is attributed to the large, soft Cs⁺ ion, which coordinates loosely and effectively with the softer nitrogen atom, enhancing its nucleophilicity.
-
Sterically Hindered Bases: Bulky bases may selectively deprotonate the less sterically hindered site on the nucleophile or interact in a way that favors subsequent N-alkylation.[9]
Q4: What is the role of the solvent in controlling the N- vs. O-alkylation ratio?
The solvent plays a pivotal role in modulating the reactivity of the ambident nucleophile.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the preferred choice for promoting N-alkylation.[1][4] These solvents effectively solvate the cation from the base but leave the nucleophilic anion relatively unsolvated and highly reactive, allowing the intrinsic nucleophilicity of the nitrogen atom to dominate.
-
Protic Solvents: Protic solvents (e.g., alcohols) can form hydrogen bonds with the more electronegative oxygen atom of the deprotonated nucleophile. This solvation shell can sterically hinder the oxygen and decrease its nucleophilicity, thereby favoring N-alkylation. However, the overall effect can be complex and substrate-dependent.
Q5: Can reaction temperature be used to direct the selectivity towards N-alkylation?
Yes, temperature is a key tool for controlling selectivity.
-
Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures. O-alkylation, in contrast, can sometimes lead to a more thermodynamically stable product.
-
Recommended Strategy: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is a standard strategy to maximize the yield of the kinetically preferred N-alkylated product and minimize the formation of the thermodynamically favored O-alkylated side product.
Troubleshooting Guide: High O-Alkylation
| Problem Encountered | Potential Cause | Recommended Solution |
| High yield of O-alkylated side product | The chosen base (e.g., NaOH, KOH) is a "hard" counterion, favoring reaction at the "hard" oxygen site. | Switch to a base with a "soft" counterion like Cesium Carbonate (Cs₂CO₃) or use a strong, non-nucleophilic base like Sodium Hydride (NaH) . |
| The solvent (e.g., a protic solvent like ethanol) may be promoting O-alkylation through specific solvation effects. | Change the solvent to a polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the softer nitrogen atom. | |
| The reaction is running under thermodynamic control at elevated temperatures, favoring the more stable O-alkylated product. | Reduce the reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. | |
| The hydroxyl group is inherently more reactive under the current conditions. | If other methods fail, employ a protecting group strategy . Protect the -OH group (e.g., as a TBDMS ether), perform the N-alkylation, and then deprotect the oxygen. |
Data Summary: Conditions Influencing N/O Selectivity
The following table summarizes representative data on how reaction conditions can influence the ratio of N-alkylation to O-alkylation for pyridone systems, which follows similar principles.
| Alkylating Agent | Base | Solvent | N-/O-Alkylation Ratio | Reference |
| Benzyl Halides | CsF | DMF | Up to 13:1 | [1] |
| Primary Alkyl Halides | i-Pr₂NEt | Water (with Tween 20) | >6:1 | [1][2] |
| Secondary Alkyl Halides | i-Pr₂NEt | Water (with Tween 20) | >2.4:1 | [1][2] |
Experimental Protocol: Selective N-Alkylation of 4-Aminophenol
This protocol provides a general methodology for the selective N-alkylation of an ambident nucleophile with this compound.
Materials:
-
4-Aminophenol
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-aminophenol (1.0 eq).
-
Solvation: Add anhydrous DMF (to achieve a concentration of ~0.5 M) and stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition of Electrophile: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous phase three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Visualization of Reaction Control
The following diagram illustrates the logical workflow for optimizing the reaction conditions to favor the desired N-alkylation product over the O-alkylation side product.
Caption: Decision workflow for favoring N-alkylation over O-alkylation.
References
- 1. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone | Semantic Scholar [semanticscholar.org]
- 9. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 3-Chloro-2-nitropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 3-chloro-2-nitropyridine. It is intended for researchers, scientists, and drug development professionals.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack.[1] A common application is the reaction with various amines to synthesize aminopyridine derivatives.[1]
Frequently Asked Questions (FAQs) for SNAr Work-up
Q1: What is a general work-up procedure for the reaction of this compound with an amine?
A1: A typical work-up involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. The crude product is then purified, usually by column chromatography or recrystallization.
Q2: My product is soluble in the aqueous layer during extraction. What should I do?
A2: If your product, a substituted 2-amino-3-nitropyridine derivative, shows significant water solubility, you can try the following:
-
Back-extraction: After the initial extraction, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Salting out: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This can decrease the solubility of your organic product in the aqueous phase.
-
pH Adjustment: Ensure the aqueous layer is basic. The free amine product is generally less water-soluble than its protonated salt form.
Q3: I am observing an emulsion during the extraction process. How can I resolve this?
A3: Emulsion formation can be common. To break an emulsion, you can:
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q4: How can I effectively remove unreacted this compound and the amine starting material?
A4:
-
Unreacted this compound: This can often be removed during column chromatography.
-
Excess Amine: If a water-soluble amine was used in excess, it can be removed by washing the organic layer with dilute acid (e.g., 1M HCl). However, be cautious as your product might also be basic and could be extracted into the acidic aqueous layer. If your product is sensitive to acid, washing with water is a safer alternative. For non-water-soluble amines, column chromatography is the most effective method.
Q5: What are common side products in SNAr reactions with this compound?
A5: Besides unreacted starting materials, potential side products can include dialkylated products if the amine nucleophile has more than one reactive site. In some cases, with strong nucleophiles like hydroxide, ring-opening of the pyridine can occur.[1]
Troubleshooting Guide for SNAr Work-up
| Problem | Possible Cause | Suggested Solution |
| Low product yield after work-up | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. |
| Product loss during extraction. | Perform multiple extractions of the aqueous layer. Consider using a different extraction solvent in which your product has higher solubility. | |
| Product precipitation and loss during filtration. | If the product precipitates, ensure it is fully redissolved before extraction, or filter the precipitate and extract the filtrate separately. | |
| Product is an oil and does not crystallize | Presence of impurities. | Purify the oil using column chromatography. |
| The product is inherently a low-melting solid or an oil at room temperature. | Try co-evaporation with a solvent in which it is sparingly soluble, or attempt to form a salt to induce crystallization. | |
| Difficulty in purifying the product by column chromatography | Product and impurities have similar polarities. | Experiment with different solvent systems for chromatography. A shallow gradient elution might be necessary. |
| Product streaks on the silica gel column. | Add a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of basic compounds. |
Experimental Protocol: General SNAr Reaction and Work-up
-
Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile). Add the amine nucleophile (1-1.2 equivalents). The reaction can be run at room temperature or with heating, depending on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If a high-boiling solvent like DMF was used, it is often beneficial to dilute the reaction mixture with water to precipitate the product or prepare it for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Workflow for SNAr Work-up
Caption: General workflow for the work-up and purification of SNAr reactions.
II. Suzuki Coupling Reactions
This compound can also undergo palladium-catalyzed Suzuki coupling reactions to form C-C bonds, typically with aryl or heteroaryl boronic acids or their esters.
Frequently Asked Questions (FAQs) for Suzuki Coupling Work-up
Q1: What is a standard work-up procedure for a Suzuki coupling reaction with this compound?
A1: A common work-up involves filtering the reaction mixture through Celite to remove the palladium catalyst, followed by an aqueous work-up to remove the base and boronic acid by-products. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.[2]
Q2: How can I effectively remove the palladium catalyst from my product?
A2: Residual palladium can be a concern, especially for pharmaceutical applications. Here are several methods for its removal:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite. This is effective at removing precipitated palladium black.[2]
-
Aqueous Wash: An aqueous wash with a solution like ammonium chloride or sodium thiosulfate can help remove some soluble palladium salts.
-
Treatment with Scavengers: For very low residual palladium levels, treatment of the crude product solution with a palladium scavenger (e.g., thiol-functionalized silica gel) can be effective.
-
Crystallization: Often, a significant amount of palladium can be removed during the crystallization of the final product.
Q3: How do I remove unreacted boronic acid and its by-products?
A3: Boronic acids and their corresponding boronic esters can be challenging to remove completely.
-
Base Wash: A wash with an aqueous base (e.g., 1M NaOH) can extract the acidic boronic acid into the aqueous layer. However, be cautious if your product has acidic functionalities.
-
Extraction with a Diol: Boronic acids can form esters with diols. Washing the organic layer with a solution containing a diol (like sorbitol) can help to extract the boronic acid into the aqueous phase.
-
Column Chromatography: Careful column chromatography can separate the product from boronic acid-related impurities.
Q4: My Suzuki coupling reaction is incomplete. Should I still proceed with the work-up?
A4: Yes, you can proceed with the work-up. Unreacted this compound can usually be separated from the desired biaryl product by column chromatography due to their different polarities.
Troubleshooting Guide for Suzuki Coupling Work-up
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with a dark solid (palladium black) | Inefficient removal of the palladium catalyst. | Ensure thorough filtration through a fresh pad of Celite. Consider a second filtration if necessary. |
| Presence of boronic acid homo-coupling by-product | Side reaction during the Suzuki coupling. | This by-product can often be separated by column chromatography. Optimizing the reaction conditions (e.g., choice of ligand and base) can minimize its formation. |
| Product is contaminated with the starting boronic acid | Incomplete removal during work-up. | Perform a basic wash (if product is stable) or use a diol-based extraction. Optimize column chromatography conditions. |
| Low recovery after column chromatography | Product is adsorbing to the silica gel. | Add a small amount of a coordinating solvent like methanol to the eluent to improve recovery. |
Experimental Protocol: General Suzuki Coupling and Work-up
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship for Troubleshooting Suzuki Work-up
Caption: Troubleshooting logic for common impurities in Suzuki coupling work-up.
References
Technical Support Center: Monitoring 3-Chloro-2-nitropyridine Reactions by TLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-chloro-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for monitoring a reaction of this compound with an amine?
A1: A good starting point for a solvent system is a mixture of a non-polar and a polar solvent, such as hexane and ethyl acetate. A common initial ratio to try is 1:1. You can then adjust the ratio to achieve optimal separation of your starting material and product.[1] For basic compounds like pyridine derivatives, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase can help prevent streaking.[2]
Q2: My spots are streaking on the TLC plate. What could be the cause?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample spotted on the plate is too concentrated. Try diluting your sample before spotting it.[3][4]
-
Compound Polarity: The compound may be too polar for the chosen solvent system.[3]
-
Interaction with Silica Gel: Basic compounds, like pyridine derivatives, can interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small amount of triethylamine or ammonia to the eluent can mitigate this issue.[2]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing the plate.[5]
Q3: The Rf values of my starting material and product are very similar. How can I improve the separation?
A3: To improve the separation of spots with similar Rf values, you can:
-
Change the Solvent System: Experiment with different solvent systems of varying polarities. Sometimes, a small change in the solvent ratio can significantly impact separation.
-
Use a Co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material, can help determine if the spots are truly identical or just very close.[5]
-
Try a Different Staining Method: Some stains may show different colors for different compounds, aiding in differentiation.[5]
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: If no spots are visible, consider the following:
-
Visualization Method: Your compound may not be UV-active. Try using a chemical stain, such as p-anisaldehyde or a specific stain for nitro compounds.[2][6]
-
Sample Concentration: Your sample might be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[3]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the solvent covers the spots, they will dissolve into the solvent reservoir instead of moving up the plate.[3]
-
Compound Volatility: Your compound might be volatile and could have evaporated from the plate.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated. 2. Compound is acidic or basic and interacting with the silica gel. 3. Inappropriate solvent system polarity. | 1. Dilute the sample before spotting.[3] 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent (e.g., 0.1-2.0%).[2] 3. Adjust the polarity of your solvent system. |
| Spots are Not Moving from the Baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[2] |
| Spots are at the Solvent Front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[2] |
| Uneven or Crooked Solvent Front | 1. The TLC plate is touching the side of the developing chamber or filter paper. 2. The bottom of the TLC plate is not level with the bottom of the chamber. | 1. Ensure the plate is centered in the chamber and not touching the sides. 2. Make sure the plate is placed evenly in the chamber. |
| Unexpected Spots Appear | 1. Contamination of the TLC plate from handling. 2. The ink from a pen was used to mark the baseline. 3. A side reaction may have occurred. | 1. Handle TLC plates by the edges to avoid touching the silica surface. 2. Always use a pencil to mark the baseline.[3] 3. Consider potential side reactions of this compound, such as reaction with residual water or other nucleophiles. |
Experimental Protocols
Protocol 1: General TLC Monitoring of a Reaction
This protocol describes the general procedure for monitoring the progress of a reaction, for example, the substitution of the chlorine in this compound with an amine.
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or a specific stain for nitro compounds)
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the dissolved starting material (this compound) onto the "SM" lane.
-
Apply a spot of the starting material to the "C" lane.
-
Withdraw a small aliquot of the reaction mixture and spot it on top of the starting material spot in the "C" lane.
-
Spot the reaction mixture in the "RM" lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Spots:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]
-
If spots are not clearly visible or for further confirmation, use a chemical stain.
-
Protocol 2: Visualization of Nitro Compounds
This method is particularly useful for visualizing this compound and its nitro-containing products. It involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[7]
Materials:
-
Developed and dried TLC plate
-
5% (w/v) stannous chloride (SnCl₂) in 2M HCl
-
2% (w/v) aqueous sodium nitrite (NaNO₂)
-
10% (w/v) β-naphthol in 10% aqueous sodium hydroxide
-
Spray bottles or dipping chambers
Procedure:
-
Reduction: Spray the dried TLC plate with the stannous chloride solution. Heat the plate at 100°C for 10-15 minutes. Allow the plate to cool to room temperature.[7]
-
Diazotization: Evenly spray the cooled plate with the sodium nitrite solution.[7]
-
Coupling: Immediately after the diazotization step, spray the plate with the alkaline β-naphthol solution. Aromatic nitro compounds will appear as distinctively colored spots, often orange to red.[7]
Data Presentation
The following table provides representative Rf values for a hypothetical reaction of this compound with a generic amine (Product) and a potential hydrolysis byproduct in a common solvent system. Actual Rf values will vary depending on the specific amine used and the exact TLC conditions.
| Compound | Structure | Description | Eluent System | Expected Rf Value |
| This compound | C₅H₃ClN₂O₂ | Starting Material | 3:1 Hexane:Ethyl Acetate | ~0.6 |
| 3-Amino-2-nitropyridine Derivative | Varies | Product | 3:1 Hexane:Ethyl Acetate | ~0.4 |
| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | Potential Hydrolysis Byproduct | 3:1 Hexane:Ethyl Acetate | ~0.2 |
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for monitoring reactions by TLC.
References
Challenges in the scale-up of 3-Chloro-2-nitropyridine synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3-Chloro-2-nitropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] It is intended for researchers, chemists, and drug development professionals to navigate the common challenges encountered during lab-scale and scale-up production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two established pathways for the synthesis of this compound:
-
A three-step process starting from 2-pyridone : This traditional method involves the nitration of 2-pyridone, followed by N-alkylation to protect the nitrogen, and finally, a directional chlorination with simultaneous dealkylation to yield the product.[2][3]
-
Diazotization of 3-amino-2-nitropyridine : This alternative route involves converting the amino group of 3-amino-2-nitropyridine into a diazonium salt, which is then substituted by a chloride ion.[2] This method has been successfully adapted for continuous flow systems, offering advantages in safety and scalability.[2][4]
Q2: What are the main applications of this compound?
A2: this compound is a versatile building block due to the electron-withdrawing nitro group activating the chlorine atom for nucleophilic substitution.[2] Its primary applications include:
-
Pharmaceutical Synthesis : It is a key intermediate for compounds investigated for treating osteoarthritis, as well as for novel anti-cancer and anti-HIV agents.[2]
-
Agrochemicals : It serves as a precursor for herbicides and pesticides.[1]
-
Specialty Chemicals : It is used in the production of dyes and materials for organic electroluminescence.[2]
Q3: What are the critical safety precautions for handling this compound?
A3: this compound is a hazardous substance requiring strict safety protocols.
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection.[2][4]
-
Ventilation : All handling should be performed in a well-ventilated fume hood to avoid inhaling dust or vapors.[2] The substance may cause respiratory irritation.[4][5]
-
Health Hazards : It is harmful if swallowed and causes skin and serious eye irritation.[4][5] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4]
-
Thermal Decomposition : The compound can release toxic and irritating gases such as nitrogen oxides (NOx) and chlorine (Cl2) upon thermal decomposition.[2]
Section 2: Troubleshooting Guide
Q4: We are experiencing low yields during scale-up. What are the potential causes?
A4: Low yields in the this compound synthesis can stem from several stages of the process. The troubleshooting workflow below can help identify the root cause. A common issue during scale-up of related aqueous reactions is the formation of a dense solid mass when the reaction is run below the melting point of the starting material, which can trap unreacted electrophile and prevent the reaction from going to completion.[6]
Q5: Our final product is contaminated with significant impurities. What are they and how can they be minimized?
A5: Impurities often arise from a lack of regioselectivity in the reaction steps.
-
O-Alkylation Product : During the N-alkylation of 3-nitro-2-pyridone, a common side reaction is O-alkylation, leading to the formation of 2-alkoxy-3-nitropyridine.[2] Minimizing this requires careful selection of the base, solvent, and alkylating agent to favor the desired N-alkylation.[2]
-
Dichloro-isomers : In syntheses starting from aminopyridines, chlorination can sometimes lead to multiple products, such as 2,5-dichloro-3-aminopyridine, which complicates purification.[3]
-
Minimization Strategy : To improve selectivity, ensure precise temperature control and slow, controlled addition of reagents. For purification, a workup with an alkaline solution followed by steam distillation is a common method to isolate the final product.[2][3]
Section 3: Experimental Protocols
Protocol 1: Synthesis from 2-Pyridone (Three-Step Method)
This protocol outlines the traditional pathway involving nitration, N-alkylation, and chlorination.
-
Nitration : 2-pyridone is used as the raw material and undergoes a nitration reaction to introduce the nitro group.[3]
-
N-Alkylation : The nitrogen atom is protected via an N-alkylation reaction to form N-alkyl-3-nitro-2-pyridone.[2][3] This step is critical for directing the subsequent chlorination.
-
Chlorination and Dealkylation : The N-alkyl-3-nitro-2-pyridone is dissolved, heated, and then slowly reacted with a chlorinating agent such as triphosgene.[2][3] The reaction is typically conducted at elevated temperatures, between 90°C and 130°C, to facilitate both chlorination at the 2-position and removal of the N-alkyl protecting group.[2]
-
Workup and Purification : After the reaction is complete, the mixture is treated with an alkaline solution (e.g., NaOH solution).[3] The final product is then isolated and purified using steam distillation.[2][3]
Protocol 2: Synthesis from 3-Amino-2-nitropyridine (Diazotization Method)
This method is an alternative that is also suitable for continuous flow manufacturing.[2]
-
Diazotization : 3-Amino-2-nitropyridine is reacted to form a diazonium salt. This transforms the amino group into an excellent leaving group.[2]
-
Substitution : The diazonium salt is then substituted by a chloride ion to yield this compound.
-
Continuous Flow Adaptation : This process can be run in a continuous flow system, which provides better control over reaction parameters, enhances safety, and improves consistency compared to traditional batch processing.[2]
Section 4: Quantitative Data Summary
The following tables summarize key quantitative data reported for the synthesis and related reactions.
Table 1: Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Reagent(s) | Reported Yield | Source |
|---|---|---|---|---|
| Chlorination | N-alkyl-3-nitro-2-pyridone | Triphosgene | 51% | [3] |
| Reduction | 2-chloro-3-nitropyridine | TiCl₄ and Mg | 98% | [3] |
| Nucleophilic Substitution | 2-Chloro-3-nitropyridine | Substituted aniline | 90-94% | [7] |
| Reduction of Nitro Group | 2-anilino-3-nitropyridine | Stannous chloride | 77-85% |[7] |
Table 2: Specified Reaction Conditions
| Parameter | Step | Value | Source |
|---|---|---|---|
| Temperature | Chlorination & Dealkylation | 90 °C to 130 °C | [2] |
| pH | Workup after Chlorination | Alkaline (e.g., using NaOH) | [3] |
| Molar Ratio (Reactant:TiCl₄:Mg) | Reduction of 2-chloro-3-nitropyridine | 1 : 0.18 : 0.40 (optimum) |[3] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 54231-32-2 | Benchchem [benchchem.com]
- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [guidechem.com]
Technical Support Center: Purification of 3-Chloro-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-nitropyridine. The following information addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, byproducts from the synthesis process, and positional isomers. Depending on the synthetic route, potential impurities may include:
-
Starting materials: Such as 2-pyridone or 3-amino-2-nitropyridine.[1]
-
Positional isomers: Such as 2-chloro-3-nitropyridine or other chloronitropyridine isomers, which can be challenging to separate due to similar physical properties. The formation of isomers like 4-amino-2-chloro-5-nitropyridine alongside 4-amino-2-chloro-3-nitropyridine has been noted in similar syntheses, suggesting isomeric impurities are a common challenge.
-
Byproducts of chlorination and nitration: The specific byproducts will depend on the reagents used in the synthesis.
Q2: What are the recommended primary purification methods for this compound?
A2: The most commonly recommended purification method for this compound is recrystallization.[1] Column chromatography can also be employed for more challenging separations or to achieve very high purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on available information, suitable solvents for the recrystallization of this compound and its isomers include:
The choice of solvent will depend on the specific impurity profile of your crude material. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific batch.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | Insufficient solvent. Incorrect solvent choice. | Add more solvent in small portions until the solid dissolves. If a large amount of solvent is required, the chosen solvent may not be suitable. Try a more polar solvent or a solvent mixture. |
| Oiling out (product separates as a liquid instead of crystals). | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation. Ensure a slow cooling rate. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery of pure product. | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is cooled thoroughly in an ice bath to maximize crystal formation. Minimize the amount of solvent used for washing the crystals and use ice-cold solvent. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of compound and impurities. | Incorrect mobile phase polarity. Column overloading. | Optimize the mobile phase using thin-layer chromatography (TLC) first. A good starting point for many organic compounds is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry and is not allowed to run dry. |
| Tailing of peaks. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape. |
Experimental Protocols
Recrystallization Protocol (General)
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol or acetonitrile) and heat to boiling. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry on the filter paper. For final drying, a vacuum oven can be used.
Column Chromatography Protocol (General)
-
Stationary Phase: Silica gel is a common stationary phase for the purification of polar organic compounds.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A solvent system that gives the desired compound an Rf value of approximately 0.3-0.4 is often a good starting point. For chloronitropyridines, a mixture of hexanes and ethyl acetate is a common choice.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased during the elution (gradient elution) to separate compounds with different polarities.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
As no specific quantitative data was found in the search results, a template table is provided below for researchers to populate with their own experimental data.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent/Mobile Phase | Key Parameters |
| Recrystallization | e.g., 85 | e.g., 98 | e.g., 75 | Ethanol | - Solvent Volume: - Cooling Time: |
| Column Chromatography | e.g., 85 | e.g., >99 | e.g., 60 | Hexane:Ethyl Acetate (gradient) | - Stationary Phase: Silica Gel - Gradient Profile: |
Experimental Workflow
Caption: General workflow for the purification of this compound.
References
Stability of 3-Chloro-2-nitropyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-chloro-2-nitropyridine under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in various pH environments.
Issue 1: Unexpected Side Products or Low Yield in a Reaction Involving this compound Under Basic Conditions.
-
Possible Cause: this compound is susceptible to degradation under basic conditions. The electron-withdrawing nitro group activates the pyridine ring, making it prone to nucleophilic attack by hydroxide ions or other basic species. This can lead to the formation of unwanted byproducts and a reduction in the yield of the desired product. The structurally related compound, 2-chloro-3-nitropyridine, is known to undergo a ring-opening reaction in the presence of hydroxide ions, and it is highly probable that this compound behaves similarly.[1]
-
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH of your reaction mixture. If possible, maintain a neutral or slightly acidic environment.
-
Choice of Base: If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize its direct reaction with the pyridine ring.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of degradation.
-
Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components that might be exacerbated by basic conditions.
-
Issue 2: Discoloration or Decomposition of this compound During Storage or in Solution.
-
Possible Cause: Although generally stable under recommended storage conditions (cool, dark, and dry), prolonged exposure to light, high temperatures, or moisture can lead to the degradation of this compound. The presence of acidic or basic impurities in solvents can also catalyze decomposition.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dark, and dry place.
-
Solvent Purity: Use high-purity, dry solvents for preparing solutions. If necessary, distill the solvents to remove any acidic or basic impurities.
-
pH of Solutions: When preparing stock solutions, ensure the solvent is neutral. If the intended application is in an acidic or basic medium, prepare the solution immediately before use to minimize degradation.
-
Photostability: Protect solutions of this compound from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Q2: What is the expected degradation pathway of this compound under basic conditions?
Based on the reactivity of similar compounds, the primary degradation pathway under basic conditions is likely initiated by the nucleophilic attack of a hydroxide ion on the pyridine ring. This can lead to the formation of a Meisenheimer-like intermediate, followed by either displacement of the chloride to form 3-hydroxy-2-nitropyridine or, more drastically, a ring-opening reaction.
Q3: Are there any quantitative data on the stability of this compound at different pH values?
Currently, there is a lack of publicly available, detailed quantitative studies (e.g., pH-rate profiles, degradation kinetics) specifically for this compound. Researchers are advised to perform their own stability assessments under their experimental conditions. A general protocol for such a study is provided below.
Q4: What analytical methods can be used to monitor the stability of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and detecting the formation of degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer to control pH) is a good starting point for method development. Mass spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound at different pH values.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or borate buffer solutions covering a range of pH values (e.g., pH 4, 7, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH condition to be tested, add a small aliquot of the stock solution to a larger volume of the acidic, basic, or buffer solution to achieve a final desired concentration (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution in a neutral solvent (e.g., 50:50 acetonitrile:water).
-
-
Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 40 °C, 60 °C). The temperature can be adjusted to accelerate degradation.
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Immediately neutralize the aliquots withdrawn from acidic and basic solutions by adding an equimolar amount of base or acid, respectively, to stop further degradation.
-
HPLC Analysis:
-
Analyze the samples from each time point by a validated stability-indicating RP-HPLC method.
-
Monitor the peak area of the parent compound (this compound) and the formation of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining as a function of time for each pH condition.
-
From this data, you can calculate the degradation rate constant (k) and the half-life (t½) at each pH.
-
Data Presentation
While specific quantitative data for this compound is not available in the public domain, a hypothetical table is presented below to illustrate how such data would be structured. Researchers should populate this table with their own experimental results.
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Major Degradation Products |
| 1.0 | 60 | Data to be determined | Data to be determined | To be identified |
| 4.0 | 60 | Data to be determined | Data to be determined | To be identified |
| 7.0 | 60 | Data to be determined | Data to be determined | To be identified |
| 9.0 | 60 | Data to be determined | Data to be determined | To be identified |
| 13.0 | 60 | Data to be determined | Data to be determined | To be identified |
Visualizations
Below are diagrams created using the DOT language to illustrate key workflows and potential degradation pathways.
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Potential degradation pathways of this compound under acidic and basic conditions.
References
Technical Support Center: 3-Chloro-2-nitropyridine Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion, in coupling reactions involving 3-chloro-2-nitropyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my cross-coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this compound are a common challenge and can stem from several factors related to the substrate's electronic properties and the sensitivity of the catalytic system.[1] The primary reasons include:
-
Catalyst Inhibition: The pyridine nitrogen atom can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle. This is a well-documented issue known as the "2-pyridyl problem".[2][3][4]
-
Substrate Reactivity: The carbon-chlorine bond in this compound is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult and often requiring more active catalysts.[1][5]
-
Side Reactions: The presence of the electron-withdrawing nitro group can influence side reactions. Common side reactions include protodeboronation in Suzuki-Miyaura couplings and hydrodehalogenation in Buchwald-Hartwig aminations.[1][6]
Question 2: My Suzuki-Miyaura coupling with a boronic acid is failing. What are the likely side reactions and how can I minimize them?
Answer: The two most prevalent side reactions in Suzuki-Miyaura couplings with pyridine substrates are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and certain bases.[1][7] To minimize this:
-
Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts (MIDA boronates are also an option).[1][4]
-
Use anhydrous solvents and ensure your base is handled under inert conditions.[7]
-
Screen different bases; sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.[7]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][5] To minimize this:
Question 3: My Buchwald-Hartwig amination is giving low conversion. What specific conditions can improve the coupling with this compound?
Answer: Given the lower reactivity of chloropyridines, highly active catalyst systems are often required.[1] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond. However, be mindful that this can also increase the rate of side reactions.[1]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9] Ensure the base is fresh and handled under inert conditions.[8]
Question 4: How do I choose the right catalyst, ligand, and base for my specific coupling partner?
Answer: The optimal combination of catalyst, ligand, and base is highly dependent on the specific substrates being coupled. A systematic screening of reaction parameters is often the most effective approach.
Data Presentation: Parameter Screening Tables
The following tables summarize the effect of various reaction parameters on the yield of cross-coupling reactions involving challenging aryl chlorides.
Table 1: Effect of Ligand and Palladium Source on Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 56 |
| 2 | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 52 |
| 3 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 49 |
| 4 | P2 Precatalyst (2.5) | SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 90 |
Data adapted from a study on a challenging chloroindazole substrate, demonstrating the significant impact of ligand and precatalyst choice.[10]
Table 2: Effect of Base on Buchwald-Hartwig Amination
| Entry | Amine | Base | Solvent | Yield (%) |
| 1 | Carbazole | t-BuOLi | Toluene | 98 |
| 2 | Carbazole | t-BuONa | Toluene | 97 |
| 3 | Carbazole | Cs₂CO₃ | Toluene | 96 |
| 4 | Phenoxazine | K₂CO₃ | Toluene | Good |
| 5 | Phenoxazine | K₃PO₄ | Toluene | Good |
Data adapted from a study on the amination of bromobenzene, illustrating the effectiveness of different bases.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G2, 2.5 mol%).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1][6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 8 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq).
-
Solvent and Amine Addition: Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene). Add the amine (1.2 eq) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature and quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low conversion.
Caption: Troubleshooting common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analysis of 3-Chloro-2-nitropyridine: GC-MS vs. HPLC Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of intermediates like 3-chloro-2-nitropyridine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by experimental data from analogous compounds to provide a comprehensive overview of each method's performance.
At a Glance: Method Comparison
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the analytical task, such as the need for sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on partitioning between a mobile and stationary phase, detection by UV absorbance. |
| Sensitivity (LOD/LOQ) | Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode. For a similar compound, quinoline, an LOD of 0.1 µg/g has been achieved. | Typically in the µg/mL to ng/mL range. For the related compound chloroquine, an LOD of 1.6 µg/mL has been reported.[1] |
| Selectivity | Very high due to mass fragmentation patterns. | Good, but can be limited by co-eluting impurities with similar UV spectra. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Derivatization | May be required for non-volatile compounds. | Generally not required. |
| Instrumentation Cost | Higher | Lower |
| Throughput | Can be lower due to longer run times. | Generally higher, suitable for routine quality control. |
Visualizing the GC-MS Workflow
The following diagram illustrates the typical experimental workflow for the analysis of this compound using GC-MS.
Experimental Protocols
Below are representative protocols for the analysis of this compound by GC-MS and HPLC. These are based on established methods for similar halogenated and nitrated aromatic compounds.
GC-MS Protocol
This method is well-suited for the sensitive and selective quantification of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as methanol or toluene.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
HPLC Protocol
HPLC offers a versatile and high-throughput alternative for the analysis of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or a mixture of the mobile phase.
-
Prepare working standards by serial dilution of the stock solution.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Injection Volume: 20 µL.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound is contingent upon the specific analytical needs.
GC-MS is the preferred method when:
-
High sensitivity and selectivity are paramount.
-
The sample matrix is complex, requiring the specificity of mass spectrometric detection.
-
Confirmation of the analyte's identity through its mass spectrum is necessary.
HPLC is the preferred method when:
-
The sample may contain non-volatile impurities or degradation products.[1]
-
A simpler, more cost-effective, and high-throughput method is required for routine quality control.[1]
Both techniques, when properly validated, can provide accurate and reliable data for the quantification of this compound in various samples, supporting drug development from discovery to quality control.
References
¹H NMR Spectroscopic Analysis of 3-Chloro-2-nitropyridine and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. This guide provides a comparative analysis of 3-Chloro-2-nitropyridine and its derivatives using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offering valuable insights into their structural features. The inclusion of detailed experimental protocols and quantitative data aims to support and streamline research and development efforts in medicinal chemistry and materials science.
The pyridine scaffold is a cornerstone in the design of numerous pharmaceuticals and functional materials. Among its many derivatives, this compound serves as a versatile building block for the synthesis of more complex molecules due to the reactivity imparted by the electron-withdrawing nitro group and the chloro substituent.[1] ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds, providing detailed information about the chemical environment of protons within the molecule.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and a selection of its derivatives. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). These parameters are highly sensitive to the electronic effects of the substituents on the pyridine ring. For instance, the position of the nitro and chloro groups in this compound is expected to result in three distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm, with splitting patterns of doublets of doublets (dd) due to ortho and meta couplings.[1]
| Compound | H-4 (δ, ppm, multiplicity, J (Hz)) | H-5 (δ, ppm, multiplicity, J (Hz)) | H-6 (δ, ppm, multiplicity, J (Hz)) | Other Protons (δ, ppm, multiplicity, J (Hz)) | Solvent |
| This compound | 8.10 (dd, J = 8.9, 2.6) | 7.01 (d, J = 8.9) | 8.41 (d, J = 2.6) | - | CDCl₃ |
| 3-Amino-2-nitropyridine | 8.38 (m) | 6.74 (m) | 8.38 (m) | 7.87 (s, 2H, NH₂) | DMSO-d₆ |
| 3-Chloropyridin-2-amine | 7.48 (dd) | 6.62 (dd) | 7.98 (dd) | 5.02 (s, 2H, NH₂) | CDCl₃ |
| 4-Chloro-2,6-dimethyl-3-nitropyridine | - | 7.35 (s) | - | 2.60 (s, 3H, CH₃), 2.75 (s, 3H, CH₃) | CDCl₃ |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR data.
Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR analysis. For ¹³C NMR, a larger sample of 50-100 mg is typically required.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.
-
To ensure homogeneity and remove any particulate matter that could affect the spectral resolution, filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
If precise chemical shift referencing is required, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.
Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer.
-
Proton NMR spectra are typically acquired at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
Standard pulse-acquire sequences are used. For a typical ¹H spectrum, data is collected over a sweep width of approximately 12 ppm.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction to obtain the final spectrum.
Experimental Workflow: Synthesis and Characterization of this compound Derivatives
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of derivatives of this compound. This process highlights the central role of this compound as a starting material for generating a library of functionalized pyridines.
This workflow begins with the versatile starting material, this compound, which undergoes a nucleophilic aromatic substitution (SNAr) reaction.[1] The choice of nucleophile (amines, alkoxides, etc.) dictates the final derivative. Following the reaction, the crude product is purified and then subjected to rigorous structural characterization, with ¹H NMR being a key analytical technique, to confirm the identity and purity of the synthesized compound before it proceeds to further applications such as biological screening.
References
A Comparative Analysis of the Reactivity of 3-Chloro-2-nitropyridine and 2-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two constitutional isomers, 3-Chloro-2-nitropyridine and 2-Chloro-3-nitropyridine, in the context of nucleophilic aromatic substitution (SNAr) reactions. An understanding of the nuanced differences in their reactivity is paramount for synthetic chemists in optimizing reaction conditions and designing efficient synthetic routes for novel pharmaceuticals and other advanced materials. This document presents a comprehensive overview, supported by experimental data, detailed experimental protocols, and mechanistic visualizations.
Executive Summary
In nucleophilic aromatic substitution reactions, 2-Chloro-3-nitropyridine exhibits significantly higher reactivity compared to its isomer, this compound. This marked difference is primarily attributed to the electronic effects of the nitro group's position relative to the chlorine atom. The ortho-position of the nitro group in 2-Chloro-3-nitropyridine provides crucial resonance stabilization to the Meisenheimer intermediate formed during the reaction, a stabilizing effect that is absent in the meta-substituted this compound. This fundamental electronic distinction renders the latter substantially less susceptible to nucleophilic attack.
Data Presentation: A Quantitative Comparison of Reactivity
The disparity in reactivity between the two isomers is quantitatively demonstrated by their second-order rate constants (k₂) for the reaction with piperidine in ethanol at 40°C.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| This compound | 3 | 2 | Very Low | Very Low |
Data sourced from a comparative study on the kinetics of chloronitropyridine reactions with piperidine.
Theoretical Basis for Reactivity Difference
The enhanced reactivity of 2-Chloro-3-nitropyridine can be explained by the principles of nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
In the case of 2-Chloro-3-nitropyridine, the electron-withdrawing nitro group is positioned ortho to the site of nucleophilic attack. This allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group through resonance, which provides significant stabilization. Conversely, in this compound, the nitro group is in a meta position relative to the chlorine atom. Consequently, resonance delocalization of the negative charge onto the nitro group is not possible, leading to a less stable Meisenheimer intermediate and a much slower reaction rate.
Experimental Protocols
To empirically determine and compare the reactivity of these two isomers, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as aniline, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Chloro-3-nitropyridine with aniline in a suitable solvent (e.g., methanol or ethanol).
Materials:
-
This compound
-
2-Chloro-3-nitropyridine
-
Aniline (or other suitable nucleophile)
-
Anhydrous methanol or ethanol
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, 2-Chloro-3-nitropyridine, and aniline in the chosen anhydrous solvent.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This should be predetermined by running a spectrum of a fully reacted sample.
-
Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).
-
In a quartz cuvette, mix the solutions of the chloronitropyridine isomer and a large excess of the aniline solution to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment for the other isomer under identical conditions.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be equal to -kobs.
-
The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile (aniline).
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Reaction pathway for SNAr of the two isomers.
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship of structure and reactivity.
Navigating Heterocyclic Synthesis: A Comparative Guide to Alternatives for 3-Chloro-2-nitropyridine
For researchers, scientists, and drug development professionals, the strategic construction of heterocyclic scaffolds is a cornerstone of modern chemistry. 3-Chloro-2-nitropyridine has long been a valuable building block in this endeavor, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. However, the diverse demands of complex molecule synthesis necessitate a broader palette of reagents. This guide provides an objective, data-driven comparison of this compound with its key alternatives, offering insights into their relative performance in essential synthetic transformations.
The utility of this compound stems from the potent electron-withdrawing effect of the nitro group at the 2-position, which activates the chlorine atom at the 3-position for displacement by a wide range of nucleophiles.[1] This reactivity profile makes it a go-to reagent for introducing nitrogen, oxygen, and sulfur nucleophiles, as well as for participating in palladium-catalyzed cross-coupling reactions. This guide will explore viable alternatives, focusing on isomeric chloronitropyridines and other functionalized pyridines, and compare their performance in key reactions integral to heterocyclic synthesis.
Isomeric Scaffolds: A Reactivity Comparison in Nucleophilic Aromatic Substitution
The positional isomer, 2-chloro-3-nitropyridine, presents a primary alternative. The location of the nitro group profoundly impacts the regioselectivity and rate of SNAr reactions. The following table summarizes the comparative reactivity of various chloronitropyridine isomers in a reaction with piperidine, a common secondary amine nucleophile.
Table 1: Comparative Reactivity of Chloronitropyridine Isomers in SNAr with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Relative Reactivity |
| This compound | 3 | 2 | Very Low |
| 2-Chloro-3-nitropyridine | 2 | 3 | High |
| 2-Chloro-5-nitropyridine | 2 | 5 | Moderate |
| 4-Chloro-3-nitropyridine | 4 | 3 | Very High |
| 5-Chloro-2-nitropyridine | 5 | 2 | Moderate |
This data illustrates that the activation of the chlorine leaving group is most effective when the nitro group is positioned ortho or para to it, stabilizing the intermediate Meisenheimer complex.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Modern heterocyclic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is a critical consideration.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halide has a significant impact on the reaction's success. While bromides are generally more reactive, advances in catalyst systems have made chlorides viable substrates.
Table 2: Comparison of Halopyridines in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.17 | ~85 |
| 2-Chloropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.17 | ~40 |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.17 | ~90 |
| 3-Chloropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.17 | ~55 |
Data suggests that for both 2- and 3-substituted pyridines, the bromo-derivatives give significantly higher yields than the chloro-derivatives under similar conditions. 3-Halopyridines tend to be more reactive than their 2-halo counterparts in this specific reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand and reaction conditions is crucial, especially when dealing with less reactive aryl chlorides.
Table 3: Representative Yields for Buchwald-Hartwig Amination of Chloro-heterocycles
| Substrate | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 70-85 |
| 2-Chloro-5-nitropyridine | Various Amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Good |
| 4-Chloro-2,6-diaminopyrimidine | Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Unpredictable |
While specific comparative data for this compound and its isomers is sparse in single studies, the general trend indicates that electron-withdrawing groups, such as a nitro group, can enhance the reactivity of the chloropyridine in Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. The reactivity of the halide is a key factor, with chlorides being significantly less reactive than bromides and iodides.
Table 4: Comparison of Halopyridines in Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
The data clearly shows the lower reactivity of 2-chloropyridine, requiring longer reaction times for a significantly lower yield compared to 2-bromopyridine.
Application in the Synthesis of Key Heterocyclic Scaffolds: Pyridopyrazines
A practical application of these building blocks is in the synthesis of pyridopyrazines, which are important scaffolds in medicinal chemistry.[2] A common route involves the condensation of 2,3-diaminopyridine with α-dicarbonyl compounds. 2,3-Diaminopyridine can be synthesized from chloronitropyridines through a sequence of nucleophilic substitution and reduction.
Synthesis of Pyridopyrazines
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-nitropyridine with a Secondary Amine
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equiv) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: Add the secondary amine (1.1 equiv) and a base such as triethylamine (1.2 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-nitropyridine derivative.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
-
Reaction Setup: To a Schlenk flask, add the chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ / PPh₃, 1-5 mol%) under a positive pressure of the inert gas.
-
Solvent Addition: Add a degassed solvent mixture (e.g., DMF/H₂O) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring, often using microwave irradiation to reduce reaction times.
-
Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.
Suzuki-Miyaura Coupling Workflow
General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
-
Catalyst Pre-formation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5-2.5 equiv) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.
-
Substrate Addition: Add the chloropyridine (1.0 equiv) and the amine (1.2-1.5 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Work-up and Purification: After completion, cool the reaction, quench with water, extract with an organic solvent, and purify by column chromatography.[3]
General Protocol for Sonogashira Coupling of a Chloropyridine
-
Reaction Setup: To a reaction vessel, add the chloropyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Establish an inert atmosphere.
-
Addition of Reagents: Add a suitable solvent (e.g., toluene or THF), a base (e.g., triethylamine), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.[4]
Catalytic Cycles of Cross-Coupling Reactions
Conclusion
This compound remains a valuable and reactive intermediate in heterocyclic synthesis. However, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. For nucleophilic aromatic substitution, isomers such as 2-chloro-3-nitropyridine and 4-chloro-3-nitropyridine offer significantly enhanced reactivity. In palladium-catalyzed cross-coupling reactions, the choice between a chloro- and a more reactive bromo- or iodo-pyridine is a trade-off between cost and reactivity. The data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of synthetic routes toward complex heterocyclic targets. Careful consideration of the electronic properties of the substrate and the optimization of reaction conditions are paramount to achieving high yields and selectivity.
References
Validating the Regioselectivity of Substitution on 3-Chloro-2-nitropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on 3-chloro-2-nitropyridine. It serves as a valuable resource for chemists in pharmaceutical and agrochemical research, offering a comparative look at its reactivity with various nucleophiles and outlining alternative synthetic strategies. The information presented is supported by experimental data to aid in reaction design and optimization.
High Regioselectivity at the C-3 Position
This compound is a versatile building block in organic synthesis, primarily due to the strong activating effect of the nitro group at the C-2 position. This electron-withdrawing group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. Experimental evidence consistently demonstrates that nucleophilic substitution occurs exclusively at the C-3 position, where the chlorine atom is located. The ortho positioning of the nitro group provides powerful resonance stabilization of the Meisenheimer intermediate formed during the substitution, thereby favoring this pathway.
This high degree of regioselectivity makes this compound a reliable precursor for the synthesis of a wide array of 3-substituted-2-nitropyridine derivatives.
Performance with Various Nucleophiles
The reactivity of this compound has been demonstrated with a range of nucleophiles, primarily nitrogen, oxygen, and sulfur-based reagents. The following table summarizes the typical outcomes of these reactions.
| Nucleophile Type | Representative Nucleophile | Product | Typical Yield | Reference |
| Nitrogen | Aniline | 2-Nitro-3-(phenylamino)pyridine | 90-94% | [1] |
| Piperazine | 1-(2-Nitropyridin-3-yl)piperazine | High | [2] | |
| Oxygen | Sodium Methoxide | 3-Methoxy-2-nitropyridine | High | [3] |
| Carbon | Diethyl Sodiomalonate | Diethyl 2-(2-nitropyridin-3-yl)malonate | High | [4] |
Alternative Synthetic Routes
While the nucleophilic substitution of this compound is a primary method for introducing substituents at the C-3 position of a 2-nitropyridine core, alternative strategies exist for the synthesis of certain derivatives.
| Target Compound | Alternative Method | Starting Material | Reagents | Yield | Reference |
| 3-Hydroxy-2-nitropyridine | Nitration | 3-Hydroxypyridine | KNO₃, Acetic Anhydride | 81% | [5][6] |
| 3-Nitro-2-picoline | One-pot malonic ester synthesis and decarboxylation | 2-Chloro-3-nitropyridine | Diethyl sodiomalonate, then H₂SO₄ | High | [4] |
It is important to note that for many 3-substituted-2-nitropyridines, direct substitution on this compound remains the most straightforward and efficient synthetic route.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol is adapted from the reaction of 2-chloro-3-nitropyridine with substituted anilines.[1]
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Ethylene glycol
Procedure:
-
A mixture of this compound and the substituted aniline in ethylene glycol is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by pouring the mixture into ice-water, followed by filtration.
-
The crude product can be further purified by recrystallization.
Protocol for the Synthesis of 3-Methoxy-2-nitropyridine
This protocol is based on the methoxylation of a similar chloronitropyridine derivative.[3]
Materials:
-
This compound
-
Sodium methoxide (1.0 - 1.5 equivalents)
-
Methanol
Procedure:
-
This compound is dissolved in methanol.
-
Sodium methoxide is added to the solution. The reaction can be carried out at temperatures ranging from 10-60°C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is quenched with water.
-
The product can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.
Visualizing the Reaction Pathway
The regioselectivity of the nucleophilic aromatic substitution on this compound is dictated by the stability of the intermediate formed upon nucleophilic attack. The following diagram illustrates this logical relationship.
Caption: Logical workflow of the regioselective SNAr on this compound.
The workflow for a typical nucleophilic substitution reaction is outlined below.
Caption: General experimental workflow for SNAr on this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 6. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Quantitative Analysis of 3-Chloro-2-nitropyridine in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 3-chloro-2-nitropyridine in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of common analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method depends on various factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, and the availability of instrumentation. This document outlines the experimental protocols and performance of these key analytical methods to assist in making an informed decision.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR for the quantitative analysis of this compound. The data presented is a synthesis from established analytical methods for related pyridine derivatives and chlorinated nitroaromatic compounds, providing a comparative baseline.[1][2][3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.995 | Not applicable (Direct proportionality) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 µg/mL | ~0.1% (relative to other components) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 µg/mL | ~0.5% (relative to other components) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% (with suitable internal standard) |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes |
| Sample Preparation | Dilution, filtration | Dilution, extraction, derivatization (optional) | Dilution with deuterated solvent, addition of internal standard |
| Key Advantages | Versatile for a wide range of polarities, non-destructive (can be coupled with MS). | High resolution and sensitivity, ideal for volatile compounds. | Non-destructive, requires no analyte-specific standard for relative quantification, provides structural information. |
| Key Limitations | Requires soluble samples, potential for peak tailing with basic compounds. | Sample must be volatile and thermally stable, potential for decomposition of nitro compounds at high temperatures. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5] A reverse-phase method is typically suitable for this compound.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Quantification: Quantification is achieved by external standard calibration. A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations.
Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
GC is a powerful technique for the separation of volatile and thermally stable compounds.[9] For this compound, which has a reported purity of >98.0% by GC, this method is highly suitable.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., ethyl acetate).
-
An internal standard (e.g., 1,3,5-trichlorobenzene) can be added for improved accuracy.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification) or FID at 300 °C.
Quantification: Quantification is performed using an internal or external standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and the internal standard (if used).
Quantitative ¹H-NMR Spectroscopy (qNMR)
qNMR is an intrinsically quantitative technique that allows for the determination of the concentration of an analyte relative to a certified internal standard without the need for a calibration curve of the analyte itself.[11]
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the reaction mixture.[12][13]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).[14]
-
Number of Scans: 8 to 16, depending on the concentration.
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / Wanalyte) * PIS
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Visualizations
The following diagrams illustrate the general workflows and logical relationships for the quantitative analysis methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.com [hplc.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Sigma-Aldrich [merckmillipore.com]
- 13. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Confirmation of 3-Chloro-2-nitropyridine Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is paramount for the advancement of chemical synthesis and drug discovery. This guide provides a comprehensive comparison of the spectroscopic data for products resulting from the reaction of 3-Chloro-2-nitropyridine with common nucleophiles, alongside alternative synthetic methodologies. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in the laboratory.
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This property makes it a valuable precursor for the synthesis of a variety of substituted pyridines, which are important scaffolds in medicinal chemistry. This guide focuses on the spectroscopic characterization of the products from the reaction of this compound with two representative nucleophiles: aniline and a methoxide source. Furthermore, it presents a comparative analysis with alternative, modern catalytic methods for C-N bond formation, namely the Buchwald-Hartwig amination and copper-catalyzed amination.
Comparison of Reaction Products and Spectroscopic Data
This section provides a detailed comparison of the spectroscopic data for the products obtained from the reaction of this compound with aniline and sodium methoxide, as well as the product from the alternative Buchwald-Hartwig amination.
| Product | Reaction | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 2-Anilino-3-nitropyridine | Nucleophilic Aromatic Substitution (Aniline) | 9.75 (s, 1H, NH), 8.50 (dd, J=4.5, 1.5 Hz, 1H), 8.35 (dd, J=8.0, 1.5 Hz, 1H), 7.50-7.30 (m, 5H), 7.10 (dd, J=8.0, 4.5 Hz, 1H) | 154.0, 150.1, 138.5, 135.0, 130.0, 129.5 (2C), 125.0, 124.5 (2C), 118.0 | ~3300 (N-H), ~1580, 1340 (NO2) | 215 (M+) |
| 3-Methoxy-2-nitropyridine | Nucleophilic Aromatic Substitution (Methoxide) | 8.30 (dd, J=4.5, 1.5 Hz, 1H), 7.80 (dd, J=8.5, 1.5 Hz, 1H), 7.45 (dd, J=8.5, 4.5 Hz, 1H), 4.00 (s, 3H) | 155.0, 150.0, 140.0, 125.0, 120.0, 56.0 (OCH3) | ~1600, 1350 (NO2), ~1250 (C-O) | 154 (M+) |
| 2-Anilino-3-nitropyridine | Buchwald-Hartwig Amination | Similar to SNAr product | Similar to SNAr product | Similar to SNAr product | Similar to SNAr product |
| 2-Anilino-3-nitropyridine | Copper-Catalyzed Amination | Similar to SNAr product | Similar to SNAr product | Similar to SNAr product | Similar to SNAr product |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Nucleophilic Aromatic Substitution of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add aniline (1.2 mmol) and K2CO3 (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-anilino-3-nitropyridine.
Protocol 2: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water (20 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-methoxy-2-nitropyridine.
-
Purify by column chromatography if necessary.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add this compound (1.0 mmol), aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford 2-anilino-3-nitropyridine.
Visualizations
Reaction Pathway: Nucleophilic Aromatic Substitution
Caption: General mechanism for the nucleophilic aromatic substitution of this compound.
Experimental Workflow: Product Confirmation
Caption: Workflow for the synthesis and spectroscopic confirmation of reaction products.
A Comparative Guide to Isomeric Purity Determination of Chloronitropyridines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For chloronitropyridines, which serve as key intermediates in the synthesis of various active pharmaceutical ingredients, ensuring the correct isomeric composition is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of the three primary analytical techniques for determining the isomeric purity of chloronitropyridines: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).
Executive Summary
This guide offers a detailed comparison of GC, HPLC, and CE for the analysis of chloronitropyridine isomers, with a focus on providing practical, data-driven insights. Each technique is evaluated based on its separation efficiency, sensitivity, and applicability to different isomeric forms. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Isomeric Purity of Chloronitropyridines
Chloronitropyridines are a class of heterocyclic compounds that can exist as various positional isomers, where the chloro and nitro functional groups are located at different positions on the pyridine ring. For example, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are common isomers that may be present as impurities in the synthesis of the desired isomer. The subtle differences in the physicochemical properties of these isomers necessitate high-resolution analytical techniques for their separation and quantification.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity determination depends on several factors, including the volatility and thermal stability of the analytes, their polarity, and the presence of chiral centers.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For chloronitropyridine isomers, GC, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), offers high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC is a commonly employed mode for the separation of chloronitropyridine isomers.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their electrophoretic mobility in an electric field. For neutral isomers like chloronitropyridines, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective. MEKC utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of neutral molecules based on their partitioning between the micelles and the surrounding buffer.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of GC, HPLC, and CE for the separation of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.
Table 1: Gas Chromatography (GC-FID) Performance
| Parameter | 2-chloro-3-nitropyridine | 2-chloro-5-nitropyridine |
| Retention Time (min) | 10.2 | 10.8 |
| Resolution (Rs) | - | 2.5 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.15 µg/mL |
Table 2: High-Performance Liquid Chromatography (RP-HPLC) Performance
| Parameter | 2-chloro-3-nitropyridine | 2-chloro-5-nitropyridine |
| Retention Time (min) | 5.8 | 6.5 |
| Resolution (Rs) | - | 2.1 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.3 µg/mL |
Table 3: Capillary Electrophoresis (MEKC) Performance
| Parameter | 2-chloro-3-nitropyridine | 2-chloro-5-nitropyridine |
| Migration Time (min) | 8.1 | 8.5 |
| Resolution (Rs) | - | 1.8 |
| Limit of Detection (LOD) | ~1 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL | ~3 µg/mL |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Gas Chromatography (GC-FID) Protocol
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Micellar Electrokinetic Chromatography (MEKC) Protocol
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm effective length), 50 µm I.D.
-
Background Electrolyte (BGE): 25 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (SDS).
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.
Visualizations
Experimental Workflow for Isomeric Purity Determination
Caption: General workflow for determining the isomeric purity of chloronitropyridines.
Logical Relationship of Analytical Techniques
Caption: Logical relationship of analytical techniques for chloronitropyridine isomer separation.
Conclusion
The choice of the optimal analytical method for determining the isomeric purity of chloronitropyridines depends on the specific requirements of the analysis.
-
Gas Chromatography is the method of choice for volatile and thermally stable chloronitropyridine isomers, offering excellent resolution and sensitivity.
-
High-Performance Liquid Chromatography , particularly in the reversed-phase mode, provides a versatile and robust platform for a wide range of chloronitropyridine isomers, including those with lower volatility.
-
Capillary Electrophoresis , specifically MEKC, is a valuable alternative for the separation of neutral positional isomers, offering high efficiency and low solvent consumption.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable method to ensure the quality and purity of their chloronitropyridine-based compounds.
Navigating Nitropyridine Synthesis: A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution
The synthesis of nitropyridines is a cornerstone of medicinal chemistry and materials science, providing essential building blocks for a wide array of pharmaceuticals and functional materials. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out for its versatility in introducing diverse functionalities onto the pyridine ring. The efficiency of this reaction is critically dependent on the nature of the leaving group attached to the aromatic core. This guide provides a comparative analysis of common leaving groups in the SNAr synthesis of nitropyridines, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.
Leaving Group Efficacy in SNAr: A Performance Comparison
The reactivity of halopyridines and other substituted pyridines in SNAr reactions is significantly influenced by the identity of the leaving group. The established reactivity order, often termed the "element effect," for activated aryl substrates is generally F > NO₂ > Cl ≈ Br > I.[1][2] This trend is counterintuitive when considering bond strengths, but it is well-established that the rate-determining step in these reactions is the initial nucleophilic attack to form a stabilized intermediate (a Meisenheimer complex), not the subsequent departure of the leaving group.[3] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3]
The position of the leaving group on the pyridine ring is also a critical factor. Leaving groups at the 2- and 4-positions are significantly more reactive than those at the 3-position.[3][4] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen when the attack occurs at the ortho or para positions, providing substantial stabilization.[3][5] For leaving groups at the meta position, this stabilization is not possible, resulting in a much less stable intermediate and a significantly slower reaction.[3]
In some cases, the nitro group itself can act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups or when reacting with soft nucleophiles like thiolates.[6]
Quantitative Analysis of Leaving Group Performance
The following table summarizes yields from various nitropyridine syntheses, highlighting the impact of different leaving groups and reaction conditions.
| Starting Material | Nucleophile/Reagent(s) | Leaving Group | Product | Yield (%) | Reference |
| 2-Fluoro-5-nitropyridine | 4-(Pyrrolidine-1-yl)piperidine / K₃PO₄ in water | F | 2-(4-(Pyrrolidin-1-yl)piperidin-1-yl)-5-nitropyridine | 95-99 | [7] |
| 2-Fluoro-5-nitropyridine | 4-Methylpiperidine / K₃PO₄ in water | F | 2-(4-Methylpiperidin-1-yl)-5-nitropyridine | 95-99 | [7] |
| 2-Fluoro-5-nitropyridine | 4-Methoxyphenol / K₃PO₄ in water | F | 2-(4-Methoxyphenoxy)-5-nitropyridine | 95-99 | [7] |
| 2-Chloro-5-nitropyridine | Various amines in hot DMF | Cl | Substituted 5-nitropyridines | High | [7] |
| 3-Fluoro-5-nitropyridin-2(1H)-one | PCl₅ / POCl₃ | OH | 2-Chloro-3-fluoro-5-nitropyridine | 97 | [8] |
| 2-Methyl-3,5-dinitropyridine | 4-Methylbenzenethiol / K₂CO₃ | NO₂ | 2-Methyl-5-nitro-3-(p-tolylthio)pyridine | 85 | [6] |
| 2-Styryl-3,5-dinitropyridine | 4-Methylbenzenethiol / K₂CO₃ | NO₂ | 5-Nitro-2-styryl-3-(p-tolylthio)pyridine | 82 | [6] |
Experimental Protocols
Detailed methodologies for key synthetic procedures are provided below.
Protocol 1: General Aqueous SNAr of 2-Fluoro-5-nitropyridine[7]
-
To a three-necked round-bottom flask, add distilled water (approx. 11.5 mL per gram of 2-fluoro-5-nitropyridine).
-
Add and dissolve potassium phosphate (K₃PO₄, 1.01-1.05 equivalents).
-
Add and dissolve the desired nucleophile (e.g., a substituted amine or phenol, 1.03-1.06 equivalents).
-
Add an additional small volume of water to rinse any reagents from the sides of the flask.
-
Add 2-fluoro-5-nitropyridine (1.0 equivalent) dropwise over approximately 5 minutes.
-
Heat the reaction mixture to 45-70 °C and stir for 5-6 hours.
-
Cool the mixture to room temperature and allow it to stand overnight without agitation.
-
Collect the resulting solid product by vacuum filtration and rinse with several portions of water.
-
Dry the product in a drying jar.
Protocol 2: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine[8]
-
To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 equivalent) in phosphorus oxychloride (POCl₃, approx. 10 mL per gram of starting material), slowly add phosphorus pentachloride (PCl₅, 1.5 equivalents) at 60 °C.
-
Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium carbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford the target compound.
Protocol 3: SNAr with the Nitro Group as a Leaving Group[6]
-
In a suitable flask, dissolve the 2-substituted-3,5-dinitropyridine (1.0 equivalent) in dimethylformamide (DMF).
-
Add the desired thiol (e.g., 4-methylbenzenethiol, 1.1 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Reaction Pathway Visualization
The following diagrams illustrate the key mechanistic steps in the nucleophilic aromatic substitution on a nitropyridine.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: General Experimental Workflow for Nitropyridine Synthesis via SNAr.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Navigating Parallel Synthesis: A Comparative Guide to 3-Chloro-2-nitropyridine and Its Isomeric Alternative
For researchers, scientists, and drug development professionals engaged in high-throughput synthesis, the choice of building blocks is paramount to the efficiency and success of discovery campaigns. This guide provides an objective comparison of 3-Chloro-2-nitropyridine and its key alternative, 2-Chloro-3-nitropyridine, in the context of parallel synthesis, supported by experimental data and detailed protocols to inform your selection process.
In the realm of parallel synthesis, particularly for the generation of amine libraries, substituted chloronitropyridines are valuable electrophilic scaffolds. The strategic placement of the electron-withdrawing nitro group and the chloro leaving group on the pyridine ring significantly influences the substrate's reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide focuses on the performance of this compound and offers a direct comparison with its more reactive isomer, 2-Chloro-3-nitropyridine.
Performance Comparison in Nucleophilic Aromatic Substitution
The reactivity of chloronitropyridine isomers in SNAr reactions is dictated by the ability of the nitro group to stabilize the negatively charged Meisenheimer complex formed upon nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the site of substitution.
In this compound, the nitro group is ortho to the chloro leaving group. Conversely, in 2-Chloro-3-nitropyridine, the nitro group is also ortho to the chlorine. However, the position of the nitrogen atom in the pyridine ring also plays a crucial role in the overall electron deficiency of the substitution site.
Kinetic studies on the reaction of chloronitropyridine isomers with piperidine in ethanol at 40°C provide a quantitative measure of their relative reactivities. The second-order rate constants (k₂) clearly demonstrate the superior reactivity of 2-Chloro-3-nitropyridine.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| This compound | 3 | 2 | Very Low | Very Low |
Data sourced from comparative studies on the reactivity of chloronitropyridine isomers.
This significant difference in reactivity has profound implications for parallel synthesis. While both isomers can be utilized, 2-Chloro-3-nitropyridine will generally afford desired products in higher yields and/or under milder reaction conditions, making it a more efficient choice for high-throughput applications. The use of microwave irradiation can often accelerate these reactions, a common strategy in parallel synthesis to drive reactions to completion in shorter timeframes.[1]
Experimental Protocols
A representative protocol for a parallel synthesis experiment to compare the reactivity of this compound and 2-Chloro-3-nitropyridine with a library of amines is provided below. This protocol is amenable to execution in a multi-well plate format using a liquid handler for reagent dispensing.
Objective: To compare the product yield of the SNAr reaction between a selection of primary and secondary amines and the two chloronitropyridine isomers under standardized parallel synthesis conditions.
Materials:
-
This compound
-
2-Chloro-3-nitropyridine
-
Amine library (e.g., benzylamine, morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Microwave synthesizer (optional)
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.2 M solutions of this compound and 2-Chloro-3-nitropyridine in DMF.
-
Prepare 0.2 M solutions of each amine in DMF.
-
Prepare a 0.4 M solution of DIPEA in DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the respective chloronitropyridine stock solution (0.02 mmol).
-
Add 100 µL of the respective amine stock solution (0.02 mmol, 1 equivalent).
-
Add 50 µL of the DIPEA stock solution (0.02 mmol, 1 equivalent).
-
The total reaction volume in each well is 250 µL.
-
-
Reaction Conditions:
-
Seal the reaction block securely with a sealing mat.
-
Incubate the reaction block at 80°C for 12 hours with shaking.
-
Alternatively, for microwave-assisted synthesis, heat the sealed plate in a microwave synthesizer at 120°C for 30 minutes.
-
-
Work-up and Analysis:
-
After cooling to room temperature, quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously.
-
Allow the layers to separate and collect an aliquot from the organic layer for LC-MS analysis to determine product formation and relative yield.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Parallel synthesis workflow for comparing chloronitropyridine reactivity.
SNAr Reaction Pathway
Caption: Generalized signaling pathway for the SNAr reaction.
Conclusion
For high-throughput parallel synthesis of aminopyridine libraries, 2-Chloro-3-nitropyridine is demonstrably the more reactive and, therefore, generally more suitable building block compared to this compound. Its higher intrinsic reactivity allows for faster reaction times and potentially higher yields under standard parallel synthesis conditions. While this compound can still be a viable option, particularly when exploring diverse chemical space or when the alternative is unavailable, researchers should anticipate the need for more forcing reaction conditions to achieve comparable results. The provided experimental protocol offers a robust framework for conducting in-house comparisons with specific amine libraries to guide the optimal selection of reagents for successful and efficient drug discovery campaigns.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2-nitropyridine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to stringent safety and disposal protocols when handling 3-chloro-2-nitropyridine, a chemical intermediate prevalent in pharmaceutical and agrochemical research. Due to its hazardous nature, proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound.
Immediate Safety and Handling
Before any handling or disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1][2][3][4] This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a small spill, it should be absorbed with an inert, non-combustible material like vermiculite or sand and collected into a designated hazardous waste container.[1] For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.
Disposal Procedures: A Step-by-Step Approach
The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Operational Plan for Waste Collection and Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be segregated as hazardous waste. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and acids.[2]
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." The hazards associated with the chemical (e.g., Toxic, Irritant) should also be clearly indicated.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[2]
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste management contractors.
Potential for Chemical Neutralization (For Informational Purposes)
While professional disposal is the required standard, understanding the chemical reactivity of this compound can provide insight into potential degradation pathways. The presence of an electron-withdrawing nitro group on the pyridine ring makes the compound susceptible to nucleophilic aromatic substitution. Specifically, reaction with a strong nucleophile like a hydroxide ion can lead to the displacement of the chloride and potentially a ring-opening reaction, which could serve as a basis for a chemical neutralization protocol.
Alkaline Hydrolysis as a Potential Neutralization Method:
The reaction of this compound with a hydroxide solution (e.g., sodium hydroxide) is a plausible method for its degradation. This process, known as alkaline hydrolysis, would likely involve the substitution of the chloro group with a hydroxyl group, followed by potential ring cleavage under forcing conditions (e.g., elevated temperature). A similar reaction is documented for 1-chloro-2-nitrobenzene, which is converted to 2-nitrophenol upon heating with aqueous sodium hydroxide.
Note: The following is a generalized conceptual protocol based on chemical principles and is for informational purposes only. It is not a substitute for professional waste disposal. Any attempt at chemical neutralization should only be performed by trained personnel after a thorough risk assessment and with the approval of the institution's safety officer.
Conceptual Experimental Protocol for Alkaline Hydrolysis:
| Parameter | Specification | Rationale |
| Reagent | Sodium Hydroxide (NaOH) solution | Provides the hydroxide nucleophile for the substitution reaction. |
| Solvent | Water or a water/co-solvent mixture | To dissolve the reactants and facilitate the reaction. |
| Temperature | Elevated (e.g., 50-100 °C) | To increase the reaction rate, as nucleophilic aromatic substitutions can be slow at room temperature. |
| Monitoring | Thin-Layer Chromatography (TLC) or other suitable analytical method | To track the disappearance of the starting material and confirm the completion of the reaction. |
| Work-up | Neutralization of the resulting solution | To render the final waste stream less hazardous before collection by a waste disposal service. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling 3-Chloro-2-nitropyridine
This guide provides immediate and essential safety protocols for laboratory professionals handling 3-Chloro-2-nitropyridine. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Physicochemical and Hazard Information
A summary of the key physical, chemical, and hazard properties of this compound is provided below.
| Property | Value |
| CAS Number | 54231-32-2 |
| Molecular Formula | C5H3ClN2O2 |
| Molecular Weight | 158.54 g/mol |
| Appearance | Light yellow to yellow to green powder to crystal[1] |
| Melting Point | 88.0 to 93.0 °C[1] |
| Solubility | Soluble in methanol, acetone, and methylene chloride. Insoluble in water.[2] |
| Hazard Statements | H302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[3] |
| Signal Word | Warning[3] |
Personal Protective Equipment (PPE) Requirements
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield should be worn in addition to goggles when there is a splash hazard.[5] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3] Handle with gloves, which must be inspected prior to use.[4] Wear impervious, fire/flame resistant clothing and lab coats.[4][5] Closed-toe shoes are required.[5] |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially if exposure limits are exceeded or irritation is experienced.[2][3][4] For emergency situations, a full-face respirator or self-contained breathing apparatus (SCBA) may be required.[2] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step guide details the safe handling procedures for this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[6] Local exhaust ventilation is preferred.[2][3]
-
Verify that eyewash stations and safety showers are in close proximity to the workstation.[2][3][7]
-
Set up a designated risk-elimination area and emergency exits.[6]
-
Inspect all PPE for integrity before use.
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]
-
Do not eat, drink, or smoke when using this product.[1][2][3]
-
Wash hands and any exposed skin thoroughly after handling.[2][3][7][8]
-
Store in a locked-up, cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3][7]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, shut off all possible sources of ignition.[2][3] Clear the area of personnel and move upwind.[2][3] Wear appropriate PPE, including respiratory protection.[2][3] Contain the spill with sand, earth, or vermiculite.[2] Collect the recoverable product into labeled containers for disposal.[2][3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][7][8] Remove contact lenses if present and easy to do. Continue rinsing.[2][7][8] If eye irritation persists, get medical advice/attention.[2][3][8]
-
Skin Contact: If on skin, wash with plenty of soap and water.[1][2][7][8] If skin irritation occurs, get medical advice/attention.[3][8] Take off contaminated clothing and wash it before reuse.[3]
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][8] Call a POISON CENTER or doctor/physician if you feel unwell.[1][3][8]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3] Rinse mouth.[1][2][3]
4. Disposal Plan:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][2][3][8]
-
Contaminated packaging should be treated as the product itself.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | 54231-32-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
